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Core Science & Biosynthesis

Foundational

Introduction: Characterizing a Novel Benzoic Acid Derivative

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-6-formyl-3-nitrobenzoic Acid In the landscape of drug discovery and synthetic chemistry, substituted benzoic acids are foundational scaffolds. The compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-6-formyl-3-nitrobenzoic Acid

In the landscape of drug discovery and synthetic chemistry, substituted benzoic acids are foundational scaffolds. The compound 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS No. 2059966-29-7) represents a unique trifecta of functionalities: a carboxylic acid for polar interactions and salt formation, an electron-withdrawing nitro group, a reactive formyl (aldehyde) group for further derivatization, and a chloro-substituted aromatic core. These features make it a molecule of significant interest as a potential intermediate or building block.

However, as a relatively novel compound, its physical properties are not extensively documented in publicly available literature. This guide, therefore, is structured not as a static data sheet, but as an investigative roadmap. It provides researchers and drug development professionals with the necessary theoretical framework and actionable experimental protocols to fully characterize this molecule. We will proceed by establishing the compound's identity, discussing its expected physicochemical properties based on well-understood chemical principles and data from close structural analogs, and detailing the self-validating methodologies required to determine these properties empirically.

Section 1: Compound Identification and Molecular Structure

A precise understanding of a molecule's identity is the bedrock of all subsequent research. The structural and chemical identifiers for the target compound are as follows:

  • IUPAC Name: 2-Chloro-6-formyl-3-nitrobenzoic acid

  • CAS Number: 2059966-29-7

  • Molecular Formula: C₈H₄ClNO₅

  • Molecular Weight: 229.58 g/mol

  • Chemical Structure:

    (Note: A placeholder for the chemical structure image)

Section 2: Predicted Physicochemical Properties - An Investigative Approach

While specific experimental data for 2-Chloro-6-formyl-3-nitrobenzoic acid is scarce, we can formulate well-grounded hypotheses about its properties. This predictive exercise is crucial for designing experiments, from selecting appropriate solvent systems to setting temperature parameters for analysis.

The table below summarizes the predicted properties, contextualized with experimental data from close structural analogs. The primary causal factors influencing these predictions are the presence of a carboxylic acid capable of strong hydrogen bonding, a rigid and planar aromatic ring, and the collective electron-withdrawing effects of the nitro, chloro, and formyl groups.

PropertyPredicted Value / Characteristic for 2-Chloro-6-formyl-3-nitrobenzoic acidRationale & Comparative Data from Analogs
Physical Form Crystalline SolidThe rigid aromatic structure and potential for intermolecular hydrogen bonding via the carboxylic acid group strongly favor a solid state at room temperature.[1]
Melting Point (°C) Expected: > 180 °CThe presence of multiple polar groups and a high molecular weight suggests strong crystal lattice forces. This is supported by analogs like 2-Chloro-3-nitrobenzoic acid (m.p. 181-187 °C)[2] and 2-Chloro-6-nitrobenzoic acid (m.p. 184-185 °C).[3] The additional formyl group may slightly alter crystal packing but a high melting point is anticipated.
Boiling Point (°C) High, with probable decompositionAromatic carboxylic acids have very high boiling points due to strong dimeric hydrogen bonding. However, the presence of the nitro group often leads to decomposition at elevated temperatures before boiling. For context, 2-Chloro-6-nitrobenzoic acid has a reported boiling point of 345.7 °C.[3]
Solubility Profile - Water: Sparingly soluble to insoluble. - Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Soluble. - Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, THF): Soluble. - Nonpolar Solvents (e.g., Hexane, Toluene): Insoluble.The carboxylic acid group provides some polarity, but the large, substituted benzene ring limits aqueous solubility.[4] It is expected to readily dissolve in dilute aqueous base due to the formation of the highly soluble sodium carboxylate salt.[5] Its polarity suggests solubility in polar organic solvents.[6]
Acidity (pKa) Expected: < 3.5The carboxylic acid is the primary acidic proton. Its acidity is significantly enhanced by the strong electron-withdrawing effects of the adjacent nitro, chloro, and formyl groups, which stabilize the resulting carboxylate anion. For comparison, the pKa of 3-Nitrobenzoic acid is 3.47, already more acidic than benzoic acid (~4.2) due to the single nitro group.[6] The cumulative effect of three electron-withdrawing groups on the target molecule should result in a considerably lower pKa.

Section 3: Standard Methodologies for Physicochemical Characterization

The following protocols are designed as self-validating systems to empirically determine the physical properties of 2-Chloro-6-formyl-3-nitrobenzoic acid.

Workflow for Novel Compound Characterization

The logical flow for characterizing a new chemical entity is systematic, beginning with fundamental properties and progressing to detailed structural analysis.

G cluster_0 Phase 1: Foundational Properties cluster_1 Phase 2: Chemical Properties cluster_2 Phase 3: Structural Confirmation A Sample Acquisition & Purity Check (HPLC) B Melting Point Determination A->B C Solubility Profiling B->C D pKa Determination (Potentiometric Titration) C->D E FT-IR Spectroscopy D->E F Mass Spectrometry E->F G NMR Spectroscopy (¹H, ¹³C) F->G H H G->H Final Data Consolidation & Report Generation

Caption: Workflow for the characterization of a novel compound.

Melting Point Determination

Causality: The melting point is a robust indicator of purity. A pure crystalline solid will have a sharp melting range (0.5-1.0 °C), whereas impurities depress and broaden this range. This protocol ensures an accurate determination by using a slow heating rate near the expected melting point.

Protocol:

  • Sample Preparation: Place a small amount (~10 mg) of the dry, crystalline compound on a watch glass.[7] Crush it into a fine powder using a spatula.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[8]

  • Initial Rapid Determination: Place the capillary in a melting point apparatus. Heat rapidly (e.g., 10-15 °C/min) to find an approximate melting range. This saves time and prevents overshooting the true value in subsequent measurements.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.[7] Insert a new capillary with a fresh sample.

  • Heating and Observation: Heat the sample at a controlled, slow rate of 1-2 °C per minute once you are within 15 °C of the approximate melting point.[8]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.[7]

  • Validation: Repeat the accurate determination at least twice. Consistent results validate the measurement.

Solubility Profiling

Causality: A systematic solubility analysis provides strong inferences about the functional groups present. The acidic nature of the carboxylic acid is confirmed by its solubility in a weak base (NaHCO₃), distinguishing it from less acidic phenols.[4]

G start Add ~30 mg of sample to 3 mL of solvent water Water start->water naoh 5% NaOH water->naoh Insoluble end_s Water-Soluble Acid water->end_s Soluble -> Test pH (Expected: Acidic) nahco3 5% NaHCO₃ naoh->nahco3 Soluble (Strong or Weak Acid) hcl 5% HCl naoh->hcl Insoluble end_a Strong Organic Acid nahco3->end_a Soluble (Strong Acid Confirmed: Carboxylic Acid) end_p Weak Organic Acid nahco3->end_p Insoluble (Weak Acid Likely: Phenol, etc.) h2so4 Conc. H₂SO₄ hcl->h2so4 Insoluble end_b Organic Base hcl->end_b Soluble (Base) end_n Inert Compound h2so4->end_n Insoluble (Neutral/Inert) end_r Neutral (Reactive) h2so4->end_r Soluble/Reacts (Alkene, Alcohol, etc.)

Caption: Logic diagram for systematic solubility testing.

Protocol:

  • Preparation: For each test, add approximately 30 mg of the finely powdered compound to a small test tube.[5]

  • Solvent Addition: Add 3 mL of the solvent to be tested.

  • Observation: Shake the tube vigorously for 30-60 seconds. Observe if the solid dissolves completely.[9]

  • Test Sequence:

    • Test 1: Water. If soluble, test the solution with litmus or pH paper. Expected result: Insoluble or sparingly soluble.

    • Test 2: 5% NaOH Solution. If insoluble in water, test with NaOH. Expected result: Soluble.

    • Test 3: 5% NaHCO₃ Solution. If soluble in NaOH, test a fresh sample with NaHCO₃. Effervescence (CO₂ evolution) is a positive result. Expected result: Soluble, likely with effervescence.

    • Test 4: 5% HCl Solution. Test a fresh sample. Expected result: Insoluble.

  • Validation: The solubility in NaHCO₃ is a self-validating test for a sufficiently strong carboxylic acid.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration directly measures the change in pH as a function of added titrant. The pKa is the pH at which the acid is exactly half-neutralized ([HA] = [A⁻]). This point corresponds to the inflection point of the titration curve, providing a precise and reliable value for the acid dissociation constant.[10][11]

Protocol:

  • System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[12]

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of a suitable solvent (e.g., a water/methanol mixture if aqueous solubility is low) to a concentration of at least 10⁻⁴ M.[11] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.[12] Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue well past the expected equivalence point.

  • Data Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve. The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point, which is the steepest part of the curve).[13] For higher accuracy, the equivalence point can be found from the peak of the first derivative of the titration curve (ΔpH/ΔV).[14]

Section 4: Spectroscopic Profile and Data Interpretation

Spectroscopy provides an unambiguous confirmation of the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of functional groups. Each group (C=O, O-H, N-O, C-Cl) absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[15]

Protocol:

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder.[16] Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Obtain a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Expected Absorption Bands:

    • ~3300-2500 cm⁻¹ (Broad): O-H stretch of the carboxylic acid, broadened by hydrogen bonding.[17]

    • ~1720-1700 cm⁻¹ (Strong, Sharp): C=O stretch of the carboxylic acid carbonyl.[18]

    • ~1700-1680 cm⁻¹ (Strong, Sharp): C=O stretch of the aromatic aldehyde carbonyl. This may overlap with the acid carbonyl.

    • ~1550 and ~1350 cm⁻¹ (Strong): Asymmetric and symmetric N-O stretches of the nitro group.

    • ~1600-1450 cm⁻¹: C=C stretches within the aromatic ring.

    • ~800-600 cm⁻¹: C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy maps the chemical environment of ¹H and ¹³C nuclei. The chemical shift, splitting pattern, and integration of signals provide definitive information on the connectivity and structure of the molecule.[19]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR (or 25-50 mg for ¹³C NMR) in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar aromatic acids) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[19]

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • > 12 ppm (singlet, broad): The highly deshielded carboxylic acid proton.

    • ~10 ppm (singlet): The aldehyde proton (-CHO).

    • ~8.0-8.5 ppm (2H, complex): Two aromatic protons, significantly deshielded by the adjacent electron-withdrawing groups. Their exact shifts and coupling will depend on their relative positions.

  • Expected ¹³C NMR Signals:

    • ~190 ppm: Aldehyde carbonyl carbon.

    • ~165 ppm: Carboxylic acid carbonyl carbon.

    • ~120-150 ppm: Six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents (Cl, NO₂, CHO, COOH).

Mass Spectrometry (MS)

Causality: Mass spectrometry measures the mass-to-charge ratio of the ionized molecule, providing the most accurate determination of its molecular weight. Fragmentation patterns can further corroborate the structure.[19]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Analysis (Electrospray Ionization - ESI): Infuse the sample into an ESI-MS instrument. This soft ionization technique is ideal for polar molecules like this one.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes.

  • Expected Results:

    • Negative Mode: A strong signal for the deprotonated molecule [M-H]⁻ at m/z 228.57. The characteristic isotope pattern for one chlorine atom (a peak at M+2 with ~1/3 the intensity of the M peak) should be clearly visible.

    • Positive Mode: A potential signal for the protonated molecule [M+H]⁺ at m/z 230.58, also showing the chlorine isotope pattern.

Conclusion

While 2-Chloro-6-formyl-3-nitrobenzoic acid remains a compound with limited published physical data, its characterization is straightforward using the foundational techniques of modern chemistry. This guide provides the strategic framework and validated protocols necessary for any researcher to elucidate its properties with confidence. By combining predictive analysis based on structural analogs with rigorous empirical measurement, a complete and reliable physicochemical profile can be established, paving the way for its application in drug development and advanced material synthesis.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link] [Accessed February 16, 2026].

  • University of Basrah. Determination of the melting point. Available at: [Link] [Accessed February 16, 2026].

  • University of Calgary. Melting point determination. Available at: [Link] [Accessed February 16, 2026].

  • E. J. van de Merbel. Development of Methods for the Determination of pKa Values. PMC. Available at: [Link] [Accessed February 16, 2026].

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link] [Accessed February 16, 2026].

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link] [Accessed February 16, 2026].

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available at: [Link] [Accessed February 16, 2026].

  • University of Massachusetts. Physical Properties: Solubility Classification. Available at: [Link] [Accessed February 16, 2026].

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017). Available at: [Link] [Accessed February 16, 2026].

  • Clarion University. Determination of Melting Point. Available at: [Link] [Accessed February 16, 2026].

  • Saint Augustine's University. IrSpectrumForBenzoicAcid: Unlocking Molecular Identity Through Advanced Spectral Analysis. (2026). Available at: [Link] [Accessed February 16, 2026].

  • University of California, Davis. Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. (2026). Available at: [Link] [Accessed February 16, 2026].

  • SSERC. Melting point determination. Available at: [Link] [Accessed February 16, 2026].

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link] [Accessed February 16, 2026].

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available at: [Link] [Accessed February 16, 2026].

  • California State University, Bakersfield. Lab 14: Qualitative Organic Analysis. Available at: [Link] [Accessed February 16, 2026].

  • Ain Shams University. Classification of organic compounds By solubility. Available at: [Link] [Accessed February 16, 2026].

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link] [Accessed February 16, 2026].

  • Wikipedia. 3-Nitrobenzoic acid. Available at: [Link] [Accessed February 16, 2026].

  • Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. Available at: [Link] [Accessed February 16, 2026].

Sources

Exploratory

2-Chloro-6-formyl-3-nitrobenzoic acid chemical structure

An In-depth Technical Guide to 2-Chloro-6-formyl-3-nitrobenzoic Acid: Synthesis, Properties, and Applications Authored by: A Senior Application Scientist Foreword: Navigating the Synthesis of a Novel Benzoic Acid Derivat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-6-formyl-3-nitrobenzoic Acid: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword: Navigating the Synthesis of a Novel Benzoic Acid Derivative

This technical guide delves into the chemical landscape of 2-Chloro-6-formyl-3-nitrobenzoic acid, a molecule poised for significant interest in the realms of medicinal chemistry and materials science. Given its likely novelty and the absence of extensive literature, this document takes a forward-looking approach. It is structured not as a mere summary of existing data, but as a practical and scientifically grounded roadmap for its synthesis, characterization, and potential utilization. As such, this guide is designed for the discerning researcher, scientist, and drug development professional who is often tasked with exploring uncharted chemical space. We will proceed from a logical, proposed synthesis, grounding our discussion in the established principles of organic chemistry and drawing upon the well-documented chemistry of related, structurally analogous compounds.

Molecular Structure and Physicochemical Properties

The chemical structure of 2-Chloro-6-formyl-3-nitrobenzoic acid is characterized by a benzene ring substituted with four distinct functional groups: a carboxylic acid, a chloro group, a formyl (aldehyde) group, and a nitro group. This unique arrangement of electron-withdrawing groups is anticipated to profoundly influence the molecule's reactivity and physicochemical properties.

Table 1: Predicted Physicochemical Properties of 2-Chloro-6-formyl-3-nitrobenzoic acid

PropertyPredicted ValueScientific Rationale
Molecular Formula C₈H₄ClNO₅Based on atom count.
Molecular Weight 229.58 g/mol Calculated from the molecular formula.
Appearance Pale yellow to off-white solidTypical for nitroaromatic compounds.
pKa < 2.0The strong electron-withdrawing effects of the nitro, chloro, and formyl groups are expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2).[1][2]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate). Limited solubility in non-polar solvents and water.The polar functional groups will favor solubility in polar solvents.
Melting Point > 200 °C (with decomposition)The high degree of substitution and polarity suggest strong intermolecular forces, leading to a high melting point. Nitroaromatic compounds can be thermally unstable.
Spectroscopic Signature Profile
  • ¹H NMR: The single aromatic proton is expected to be a singlet in the downfield region (δ > 8.0 ppm) due to the strong deshielding effects of the adjacent nitro and chloro groups. The aldehyde proton will also appear as a singlet, typically in the range of δ 9.5-10.5 ppm. The acidic proton of the carboxylic acid may be a broad singlet at a variable chemical shift, often > 12 ppm.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The carbonyl carbons of the carboxylic acid and aldehyde will be in the downfield region (160-190 ppm). The aromatic carbons will have chemical shifts influenced by the attached substituents.

  • IR Spectroscopy: Characteristic vibrational frequencies will include a broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and asymmetric and symmetric stretches for the nitro group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹, respectively). The C-Cl stretch will appear in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom.

Computational chemistry tools can provide more precise predictions of these spectroscopic properties.[3]

Proposed Synthesis of 2-Chloro-6-formyl-3-nitrobenzoic Acid

The synthesis of this multi-substituted aromatic compound necessitates a carefully designed synthetic strategy that considers the directing effects of the substituents and the compatibility of the functional groups with the reaction conditions at each step. A plausible and logical multi-step synthesis is proposed below, starting from a commercially available precursor.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach suggests that the target molecule can be derived from the selective oxidation of a methyl group of a suitable toluene precursor. The carboxylic acid can be formed by a more vigorous oxidation of a methyl group in an earlier step. The chloro and nitro groups can be introduced via electrophilic aromatic substitution.

Detailed Synthetic Workflow

The proposed synthetic pathway is outlined below. Each step is accompanied by a detailed experimental protocol.

Synthesis_Workflow A 2-Chlorotoluene B 2-Chloro-6-nitrotoluene A->B Nitration (HNO₃, H₂SO₄) C 2-Chloro-6-nitrobenzoic acid B->C Oxidation (KMnO₄, heat) D 2-Chloro-6-nitrobenzoyl chloride C->D Acyl Chloride Formation (SOCl₂) E 2-Chloro-6-nitrobenzaldehyde D->E Rosenmund Reduction (H₂, Pd/BaSO₄) F 2-Chloro-6-formyl-3-nitrobenzoic acid E->F Nitration (HNO₃, H₂SO₄)

Caption: Proposed synthetic workflow for 2-Chloro-6-formyl-3-nitrobenzoic acid.

Step-by-Step Experimental Protocols
Step 1: Nitration of 2-Chlorotoluene to 2-Chloro-6-nitrotoluene
  • Rationale: The methyl group is an ortho-, para-director, and the chloro group is also an ortho-, para-director. Nitration of 2-chlorotoluene will yield a mixture of isomers. The desired 2-chloro-6-nitrotoluene is a known product of this reaction.[4]

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid (150 mL) in a three-necked flask equipped with a dropping funnel and a thermometer, cool the acid to 0-5 °C in an ice-salt bath.

    • Slowly add 2-chlorotoluene (50 g, 0.395 mol) while maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid (30 mL, 0.474 mol) to concentrated sulfuric acid (60 mL) in a separate flask, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the 2-chlorotoluene solution over 2-3 hours, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice (500 g).

    • Separate the organic layer, and wash it with water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • The resulting mixture of isomers can be separated by fractional distillation under vacuum to isolate 2-chloro-6-nitrotoluene.[4]

Step 2: Oxidation of 2-Chloro-6-nitrotoluene to 2-Chloro-6-nitrobenzoic acid
  • Rationale: The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. This reaction is robust and generally high-yielding for alkyl side-chains on aromatic rings.[5][6][7]

  • Protocol:

    • In a round-bottom flask, prepare a solution of 2-chloro-6-nitrotoluene (20 g, 0.117 mol) in a mixture of pyridine (100 mL) and water (50 mL).

    • Heat the solution to reflux.

    • In a separate beaker, dissolve potassium permanganate (55 g, 0.348 mol) in water (200 mL) and heat to dissolve.

    • Add the hot potassium permanganate solution portion-wise to the refluxing solution of 2-chloro-6-nitrotoluene over 2-3 hours.

    • After the addition is complete, continue to reflux for an additional 6-8 hours, or until the purple color of the permanganate has disappeared.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

    • Combine the filtrate and washings, and remove the pyridine by distillation.

    • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~1-2.

    • The precipitated 2-chloro-6-nitrobenzoic acid is collected by filtration, washed with cold water, and dried. Recrystallization from an ethanol-water mixture can be performed for further purification.

Step 3 & 4: Conversion to 2-Chloro-6-nitrobenzaldehyde via Rosenmund Reduction
  • Rationale: Direct partial oxidation of the methyl group to an aldehyde in the presence of a nitro group can be challenging. A more controlled approach is the reduction of the corresponding acyl chloride. The Rosenmund reduction is a classic method for this transformation.

  • Protocol:

    • Acyl Chloride Formation: Gently reflux a mixture of 2-chloro-6-nitrobenzoic acid (10 g, 0.049 mol) and thionyl chloride (15 mL, 0.205 mol) for 2 hours. Excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2-chloro-6-nitrobenzoyl chloride.

    • Rosenmund Reduction: a. Prepare the catalyst by bubbling hydrogen gas through a suspension of 5% palladium on barium sulfate (0.5 g) in dry toluene (100 mL) for 30 minutes. A quinoline-sulfur poison is added to prevent over-reduction to the alcohol. b. Add a solution of 2-chloro-6-nitrobenzoyl chloride (10 g, 0.045 mol) in dry toluene (50 mL) to the catalyst suspension. c. Heat the mixture to reflux and bubble hydrogen gas through the solution with vigorous stirring. d. Monitor the reaction by TLC. Upon completion, filter the hot solution to remove the catalyst. e. Wash the filtrate with sodium bicarbonate solution and water, then dry over anhydrous magnesium sulfate. f. Remove the toluene under reduced pressure to yield 2-chloro-6-nitrobenzaldehyde.

Step 5: Nitration of 2-Chloro-6-nitrobenzaldehyde to 2-Chloro-6-formyl-3-nitrobenzoic acid
  • Rationale: The final nitration step introduces the nitro group at the 3-position. The existing substituents (chloro, formyl, and nitro) are all meta-directing with respect to each other in this context, and will deactivate the ring. However, the 3-position is the most sterically accessible and electronically favored position for nitration.

  • Protocol:

    • Dissolve 2-chloro-6-nitrobenzaldehyde (5 g, 0.027 mol) in concentrated sulfuric acid (50 mL) at 0 °C.

    • Slowly add a pre-cooled mixture of fuming nitric acid (2.5 mL) and concentrated sulfuric acid (5 mL) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated product is collected by filtration, washed thoroughly with cold water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate-hexane.

Chemical Reactivity and Derivatization

The chemical reactivity of 2-Chloro-6-formyl-3-nitrobenzoic acid is governed by the interplay of its four functional groups.

Reactivity_Diagram A 2-Chloro-6-formyl-3-nitrobenzoic acid B Esterification / Amidation (at Carboxylic Acid) A->B C Reductive Amination / Wittig Reaction (at Aldehyde) A->C D Reduction to Amine (at Nitro Group) A->D E Nucleophilic Aromatic Substitution (at Chloro Group) A->E

Caption: Key reactivity sites of 2-Chloro-6-formyl-3-nitrobenzoic acid.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification (with alcohols in the presence of an acid catalyst) and amidation (via the acyl chloride with amines). The high acidity of the carboxylic acid will facilitate these reactions.

  • Aldehyde Group: The formyl group is susceptible to nucleophilic attack. It can undergo reactions like reductive amination to form secondary amines, the Wittig reaction to form alkenes, and oxidation to a second carboxylic acid group under strong oxidizing conditions.

  • Nitro Group: The nitro group is a strong electron-withdrawing group and deactivates the aromatic ring. It can be reduced to an amino group using various reducing agents such as SnCl₂/HCl or catalytic hydrogenation. This opens up a wide range of further derivatization possibilities.[7]

  • Chloro Group: The chloro substituent, being ortho to a nitro group and a formyl group, and para to another nitro group, is activated towards nucleophilic aromatic substitution. It can potentially be displaced by strong nucleophiles like amines, alkoxides, or thiolates.

Applications in Research and Drug Development

While specific applications for 2-Chloro-6-formyl-3-nitrobenzoic acid have not been reported, its structural motifs are present in many biologically active molecules. Nitroaromatic compounds and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[8][9]

Potential as a Synthetic Scaffold

This molecule is a highly functionalized and versatile building block for the synthesis of more complex molecules. The presence of four distinct and reactive functional groups allows for sequential and selective modifications, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Analogues in Medicinal Chemistry

Derivatives of substituted benzoic acids are prevalent in pharmaceuticals. For example, chloro- and nitro-substituted benzoic acids have been investigated as potential antibacterial agents.[10] The structural features of 2-Chloro-6-formyl-3-nitrobenzoic acid suggest that its derivatives could be explored for similar activities. The highly electrophilic nature of the aromatic ring, due to the multiple electron-withdrawing groups, could also be exploited in the design of covalent inhibitors for specific biological targets.

Materials Science Applications

Nitroaromatic compounds are often used in the synthesis of dyes and pigments.[11] The unique electronic properties conferred by the substituents on this molecule could make it or its derivatives interesting candidates for the development of novel materials with specific optical or electronic properties.

Safety and Handling

As a nitroaromatic compound, 2-Chloro-6-formyl-3-nitrobenzoic acid should be handled with care. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Nitro compounds can be thermally sensitive and may decompose exothermically at elevated temperatures.

Conclusion

2-Chloro-6-formyl-3-nitrobenzoic acid represents a novel and highly functionalized chemical entity with significant potential as a versatile building block in organic synthesis, drug discovery, and materials science. This technical guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and an analysis of its potential reactivity and applications. The synthetic protocols and scientific rationale presented herein are intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this and other novel substituted aromatic compounds.

References

  • Ferreira, A., et al. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. PMC.
  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. In Organic Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Substituent Groups. Retrieved from [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid. Retrieved from [Link]

  • MSU chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]

  • ADDI. (2023, March 6). Electronic Descriptors for Supervised Spectroscopic Predictions. Retrieved from [Link]

Sources

Foundational

Technical Monograph: 2-Chloro-6-formyl-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds for Heterocyclic Drug Discovery

Executive Summary

This technical guide profiles 2-Chloro-6-formyl-3-nitrobenzoic acid (C₈H₄ClNO₅), a highly functionalized aromatic intermediate critical for "scaffold hopping" in medicinal chemistry.[1][2] Unlike simple benzoic acid derivatives, this compound possesses three orthogonal reactive handles—a carboxylic acid, an aldehyde (formyl), and a nitro group—positioned around a halogenated core. This unique geometry makes it a premium precursor for synthesizing fused heterocyclic systems, particularly quinazolinones and indazoles , which are pharmacophores frequently observed in kinase inhibitors and antiviral agents.

Part 1: Physicochemical Characterization[2]

Precise molecular weight determination is essential for high-resolution mass spectrometry (HRMS) validation during synthesis.[1][2]

1.1 Molecular Weight & Elemental Composition

The molecular weight calculations below distinguish between the Average Molecular Weight (for bulk stoichiometry) and the Monoisotopic Mass (for mass spectrometry identification).

Chemical Formula: C₈H₄ClNO₅[1][2]

ElementSymbolCountStandard Atomic WeightContribution ( g/mol )
CarbonC812.01196.088
HydrogenH41.0084.032
ChlorineCl135.4535.450
NitrogenN114.00714.007
OxygenO515.99979.995
Total 229.57 g/mol
  • Monoisotopic Mass (M+H)⁺ Prediction: 228.977 (based on ³⁵Cl and ¹²C).

  • Isotopic Pattern: Expect a distinct M+2 peak at ~33% intensity relative to the base peak due to the ³⁷Cl natural abundance.

1.2 Solubility & Stability Profile
  • Solubility: Predicted to be sparingly soluble in water due to the lipophilic chloro-nitro core, but highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols (MeOH, EtOH).

  • pKa Prediction: The carboxylic acid is acidified by the electron-withdrawing nitro and chloro groups (Hammett equation effect), likely lowering the pKa to the 2.5–3.0 range (compared to 4.2 for benzoic acid).

  • Stability: The formyl group is susceptible to oxidation (to dicarboxylic acid) in air. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is recommended to prevent autoxidation.[1][2]

Part 2: Synthetic Architecture

Synthesizing this compound requires a strategy that introduces the aldehyde functionality without over-oxidizing it to a carboxylic acid. Direct nitration of 2-chloro-6-formylbenzoic acid is risky due to the lability of the aldehyde.[1][2]

Recommended Route: The Benzylic Oxidation Strategy The most robust protocol involves the nitration of a methyl precursor, followed by a controlled radical halogenation and hydrolysis.

Step 1: Nitration of 2-Chloro-6-methylbenzoic Acid[1][2]
  • Precursor: 2-Chloro-6-methylbenzoic acid (CAS: 21327-86-6).[1][2]

  • Reagents: HNO₃ / H₂SO₄ (Mixed Acid).[3][4]

  • Mechanism: The methyl group (position 6) and chlorine (position 2) are both ortho/para directors. However, the carboxylic acid (position 1) is a meta director. The position meta to the acid and para to the chlorine (Position 5) competes with Position 3. However, steric crowding often favors the 3-nitro isomer in highly substituted systems, or it requires separation from the 5-nitro isomer.[1][2]

  • Product: 2-Chloro-3-nitro-6-methylbenzoic acid.[1][2]

Step 2: Radical Bromination (Wohl-Ziegler Reaction)[1][2]
  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Trifluorotoluene (solvent).[1]

  • Process: Converts the 6-methyl group to a dibromomethyl group (–CHBr₂).[2]

  • Critical Control: Stoichiometry must be strictly controlled (2.1 equivalents of NBS) to ensure gem-dibromination without brominating the aromatic ring.

Step 3: Hydrolysis to Aldehyde[2]
  • Reagents: AgNO₃ / H₂O or CaCO₃ / H₂O (reflux).

  • Mechanism: Hydrolysis of the gem-dibromide yields the aldehyde (formyl group).[2]

  • Why this works: This avoids strong oxidants like KMnO₄, which would inevitably produce the di-acid (2-chloro-3-nitroisophthalic acid).[1][2]

SynthesisRoute Start 2-Chloro-6-methylbenzoic acid Inter1 2-Chloro-3-nitro-6-methylbenzoic acid Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 Gem-Dibromide Intermediate Inter1->Inter2 NBS (2.1 eq), AIBN (Radical Bromination) Final 2-Chloro-6-formyl-3-nitrobenzoic acid Inter2->Final AgNO3/H2O (Hydrolysis)

Figure 1: Step-wise synthetic pathway avoiding over-oxidation of the aldehyde moiety.

Part 3: Analytical Profiling (QC)[1]

To validate the synthesis, the following analytical signatures must be confirmed.

1. ¹H-NMR Spectroscopy (DMSO-d₆):

  • Aldehyde Proton: Look for a distinct singlet downfield at δ 10.0–10.5 ppm .[2] This confirms the formyl group exists and hasn't oxidized to acid.

  • Aromatic Protons: Two doublets (if 4,5-positions are unsubstituted) in the aromatic region (δ 7.5–8.5 ppm).[1] The coupling constant (J-value) will indicate ortho coupling (~8 Hz).[1][2]

  • Acid Proton: Broad singlet at δ 13.0–14.0 ppm (exchangeable with D₂O).

2. IR Spectroscopy (FT-IR):

  • C=O (Aldehyde): Sharp band at ~1690–1700 cm⁻¹.

  • C=O (Acid): Broad band at ~1710–1730 cm⁻¹.

  • NO₂ (Nitro): Distinct symmetric and asymmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹ .

Part 4: Drug Development Applications[2]

The primary value of 2-Chloro-6-formyl-3-nitrobenzoic acid lies in its ability to undergo Reductive Cyclization .[1][2] It serves as a "bifunctional linchpin" for constructing fused heterocycles.[2]

4.1 The Quinazolinone Scaffold

By reacting this intermediate with primary amines followed by reduction, researchers can access 4-quinazolinones, a scaffold found in drugs like Idelalisib (PI3K inhibitor) or Methaqualone .

Mechanism:

  • Condensation: The primary amine (R-NH₂) reacts with the aldehyde to form an imine (Schiff base) .

  • Reduction: The nitro group is reduced (using Fe/AcOH or H₂/Pd) to an aniline (amine).

  • Cyclization: The newly formed aniline attacks the imine (or the amide if the acid was activated), closing the ring.

4.2 Indazole Formation

Alternatively, reaction with hydrazines can lead to indazole derivatives, which are potent scaffolds for anti-inflammatory agents.

DrugDiscovery cluster_pathways Divergent Synthesis Pathways Core 2-Chloro-6-formyl-3-nitrobenzoic acid RouteA Route A: Reductive Cyclization (+ Primary Amine) Core->RouteA RouteB Route B: Hydrazine Condensation Core->RouteB ProdA Quinazolinone Scaffold (Kinase Inhibitors) RouteA->ProdA 1. Imine formation 2. Nitro reduction (Fe/HCl) ProdB Indazole Scaffold (Anti-inflammatory) RouteB->ProdB Cyclization

Figure 2: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.[1][2]

References
  • PubChem. (2025). 2-Chloro-3-nitrobenzoic acid Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Organic Syntheses. (1951). Nitration of substituted benzoates and subsequent hydrolysis. Org. Synth. Coll. Vol. 4, 715. Retrieved from [Link]

  • Thieme Connect. (2025).[5] Reductive Cyclization of o-nitro precursors to Benzimidazoles and Quinazolines. Synthesis Journal. Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Solubility Profiling &amp; Crystallization Development for 2-Chloro-6-formyl-3-nitrobenzoic Acid

The following is an in-depth technical guide regarding the solubility profiling and process development for 2-Chloro-6-formyl-3-nitrobenzoic acid . Document ID: RD-SOL-2026-02 Subject: Physicochemical Characterization &...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the solubility profiling and process development for 2-Chloro-6-formyl-3-nitrobenzoic acid .

Document ID: RD-SOL-2026-02 Subject: Physicochemical Characterization & Solubility Optimization Compound: 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS: 2059966-29-7) Target Audience: Process Chemists, Formulation Scientists, and Pre-clinical Development Teams.

Executive Summary & Compound Analysis

2-Chloro-6-formyl-3-nitrobenzoic acid is a highly functionalized aromatic building block characterized by three distinct reactive groups: a carboxylic acid, a nitro group, and a formyl (aldehyde) moiety. This specific substitution pattern creates a unique "push-pull" electronic system that significantly influences its solubility and stability in organic media.

Unlike simple benzoic acid derivatives, the presence of the 6-formyl group introduces a critical stability constraint: reactivity with protic solvents . As a Senior Application Scientist, my primary directive is to move beyond simple "dissolution" and address the stability-solubility trade-off.

Physicochemical Profile
FeatureSpecificationImplication for Solubility
CAS Number 2059966-29-7Novel entity; limited literature data available.[1]
Formula C₈H₄ClNO₅MW: 229.57 g/mol . Moderate molecular weight.
Acid Moiety -COOH (Pos 1)High solubility in basic aqueous buffers; capability for H-bond dimerization in non-polar solvents.
Nitro Group -NO₂ (Pos 3)Strong electron-withdrawing; enhances polarity but decreases solubility in non-polar hydrocarbons (e.g., Hexane).
Formyl Group -CHO (Pos 6)CRITICAL: Susceptible to hemiacetal formation in alcohols, catalyzed by the intramolecular acid group.

Solvent Selection Strategy (The "Safe-Solvent" Protocol)

Before generating solubility curves, we must categorize solvents based on inertness rather than just solubilizing power. The intramolecular acidity of this compound can catalyze the reaction of its own aldehyde group with alcoholic solvents.

Solvent Tier Classification
  • Tier 1: Recommended (Aprotic & Polar)

    • Examples:Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone, THF.

    • Rationale: These solvents dissolve the polar nitro/acid groups effectively via dipole-dipole interactions without risking acetalization. Ethyl Acetate is the preferred choice for crystallization due to its moderate boiling point and low toxicity.

  • Tier 2: Conditional (Protic - High Risk)

    • Examples:Methanol, Ethanol, Isopropanol.

    • Risk:[2] High. The compound acts as its own acid catalyst.

    • Protocol: Use only if stability data (HPLC stress test at 24h) confirms <0.5% degradation.

  • Tier 3: Anti-Solvents (Non-Polar)

    • Examples:Toluene, n-Heptane, Cyclohexane.

    • Usage: The compound is expected to have negligible solubility here. These are critical for anti-solvent crystallization workflows.

Experimental Methodology: Dynamic Laser Monitoring

For a compound of this complexity, visual endpoints are unreliable due to potential color changes (nitro group) or slow dissolution kinetics. We utilize the Dynamic Laser Monitoring Method to determine solubility curves (


 vs 

).
Workflow Diagram

The following logic flow details the self-validating protocol for solubility determination.

SolubilityProtocol cluster_Validation Validation Check Start Start: Weigh Compound (m1) & Solvent (m2) Mix Equilibrate in Jacketed Vessel (Stirring @ 400 rpm) Start->Mix Laser Laser Transmissivity Monitoring (Turbidity Detection) Mix->Laser Heat Dynamic Heating (0.5 K/min) Laser->Heat Detect Detect Transmissivity Jump (Dissolution Point T_eq) Heat->Detect Solid Persists Repeat Add Solvent Increment (Gravimetric Addition) Detect->Repeat Next Concentration Data Calculate Mole Fraction (x_i) Generate T vs x_i Curve Detect->Data Complete Profile HPLC HPLC Purity Check (Post-Dissolution) Detect->HPLC Repeat->Mix

Figure 1: Dynamic Laser Monitoring Workflow. This non-invasive technique ensures precise detection of the saturation temperature (


) without sampling errors.
Step-by-Step Protocol
  • Preparation: Load a precise mass (

    
     mg) of 2-Chloro-6-formyl-3-nitrobenzoic acid into a jacketed glass vessel.
    
  • Initial Solvent: Add initial solvent mass (

    
    ). Record exact weight.
    
  • Turbidity Setup: Insert the laser probe. The suspension will scatter light (Transmissivity

    
    ).
    
  • Dynamic Heating: Ramp temperature at a slow rate (

    
     K/min) to prevent thermal lag.
    
  • Endpoint Detection: Record the temperature (

    
    ) where transmissivity jumps to 
    
    
    
    (clear solution).
  • Iteration: Lower temperature to induce precipitation, add a known mass of solvent (

    
    ), and repeat heating to find the new 
    
    
    
    for the diluted concentration.

Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive tool for process design, we fit the data to the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

).
The Modified Apelblat Equation


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation of Parameters:

  • Parameter A & B: Relate to the enthalpy of solution and the non-ideality of the mixture.

  • Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Validation Criteria: A correlation coefficient (


) of 

and a Relative Average Deviation (RAD) of

confirm the model's reliability for scaling up.

Practical Application: Crystallization Strategy

Based on the functional group analysis and expected solubility trends (high in polar aprotic, low in non-polar), the following crystallization strategies are recommended.

Strategy A: Cooling Crystallization (Preferred)
  • Solvent: Ethyl Acetate or Acetonitrile.

  • Mechanism: The solubility of nitrobenzoic acid derivatives typically exhibits a steep positive slope with temperature in these solvents.

  • Process: Dissolve at reflux

    
     Linear cooling ramp 
    
    
    
    Seeding at metastability limit.
Strategy B: Anti-Solvent Crystallization (High Yield)
  • Primary Solvent: Acetone (High solubility).

  • Anti-Solvent: Toluene or Heptane (Low solubility).

  • Workflow:

    • Dissolve compound in Acetone at

      
      .
      
    • Slowly dose Toluene.

    • The "chloro" and "nitro" groups reduce affinity for the aliphatic anti-solvent, forcing precipitation.

Process Decision Tree

CrystDecision Input Crude Compound SolubilityCheck Check Solubility in EtOAc Input->SolubilityCheck HighSol High Solubility (>50 mg/mL) SolubilityCheck->HighSol Yes LowSol Low Solubility (<10 mg/mL) SolubilityCheck->LowSol No Cooling Cooling Crystallization (EtOAc) HighSol->Cooling AntiSolv Anti-Solvent Process (Acetone + Toluene) LowSol->AntiSolv

Figure 2: Decision Logic for Crystallization Mode Selection.

References

  • Compound Identification

    • Source: BLD Pharm Catalog. "2-Chloro-6-formyl-3-nitrobenzoic acid (CAS 2059966-29-7)".[1][3][4][5][6][7]

  • Solubility Measurement Methodology

    • Source: NIST / Journal of Research of the National Institute of Standards and Technology. "Measurement of Solubility of Organic Compounds".
    • URL:[Link]

  • Thermodynamic Modeling (Apelblat)

    • Source: Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures". Journal of Pharmacy & Pharmaceutical Sciences.
    • URL:[Link]

  • Reference Data (Similar Compounds)

    • Source: PubChem. "2-Chloro-3-nitrobenzoic acid (CAS 3970-35-2) Physicochemical Properties".
    • URL:[Link]

Sources

Foundational

Technical Assessment: Thermophysical Properties &amp; Isolation of 2-Chloro-6-formyl-3-nitrobenzoic Acid

The following technical guide is structured to address the specific thermophysical challenges of 2-Chloro-6-formyl-3-nitrobenzoic acid . Note to Researcher: This compound is a highly functionalized, polysubstituted benzo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific thermophysical challenges of 2-Chloro-6-formyl-3-nitrobenzoic acid .

Note to Researcher: This compound is a highly functionalized, polysubstituted benzoic acid derivative. It does not possess a standard atmospheric boiling point due to thermal decomposition prior to phase change. The data and protocols below focus on theoretical extrapolation and thermal stability limits , which are the relevant metrics for isolation and processing.

Executive Summary: The Boiling Point Paradox

For the target compound 2-Chloro-6-formyl-3-nitrobenzoic acid , a standard atmospheric boiling point is physically unattainable .

Based on Quantitative Structure-Property Relationship (QSPR) modeling of structural analogs (e.g., 2-chloro-6-nitrobenzoic acid), the theoretical boiling point is estimated at >400°C . However, the compound will undergo irreversible thermal decomposition (decarboxylation and nitro-group degradation) significantly below this temperature, likely in the range of 200°C – 220°C .

Therefore, distillation is not a viable isolation method. Process development must rely on crystallization and low-temperature drying.

Thermophysical Data Profile (Predicted vs. Analog)
PropertyValue / RangeConfidenceRationale
Theoretical Boiling Point 445°C ± 40°C (760 mmHg)High (Model)Extrapolated from substituent contributions (-NO₂, -COOH, -CHO).
Experimental Boiling Point N/A (Decomposes) AbsoluteNitro-aromatic acids decarboxylate prior to volatilization.
Predicted Melting Point 175°C – 195°C MediumBased on H-bonding network of 2-chloro-6-nitrobenzoic acid (MP: 165°C).
Flash Point ~223°C LowTheoretical calculation; exceeds decomposition temp.
pKa (Acid) ~1.8 – 2.2 HighElectron-withdrawing -NO₂ and -Cl groups significantly increase acidity vs. benzoic acid.

Structural Analysis & Thermal Instability

The inability to boil this compound is dictated by three destabilizing moieties on the benzene ring:

  • The Nitro Group (-NO₂): at the 3-position provides high electron-withdrawing character, increasing the risk of energetic decomposition above 200°C.

  • The Carboxylic Acid (-COOH): Susceptible to thermal decarboxylation, a reaction catalyzed by the electron-deficient ring created by the nitro and chloro substituents.

  • The Formyl Group (-CHO): At the 6-position (ortho to the acid), this creates steric strain and potential for intramolecular condensation (e.g., lactol formation) or oxidation to the di-acid.

Decomposition Pathway Logic

The following diagram illustrates why heating to the theoretical boiling point results in product loss rather than distillation.

DecompositionPathway Compound 2-Chloro-6-formyl- 3-nitrobenzoic Acid Heat Heat (>180°C) Compound->Heat Decarb Decarboxylation (- CO₂) Heat->Decarb Primary Failure Mode Oxidation Auto-Oxidation (-CHO to -COOH) Heat->Oxidation Air Exposure Residue Tarry Residue / Degradants Decarb->Residue Oxidation->Residue

Figure 1: Thermal degradation pathways preventing atmospheric distillation.

Experimental Determination Protocol

Since literature values are non-existent for this specific isomer, you must empirically determine the Decomposition Onset Temperature (


)  to define safe processing limits.
Protocol: Differential Scanning Calorimetry (DSC)

Do not attempt capillary boiling point determination.

  • Preparation: Weigh 2–5 mg of dried sample into a high-pressure gold-plated crucible (to prevent reaction with aluminum).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 5°C/min from 40°C to 300°C.

  • Analysis:

    • Look for the first endothermic peak (Melting Point).

    • Identify the subsequent exothermic event (Decomposition).

    • Safety Rule: Your maximum processing temperature (e.g., for drying) must be

      
      .
      

Isolation & Purification Strategy

Because the "boiling point" is irrelevant for isolation, the purification workflow must utilize pH-swing crystallization . The high acidity (low pKa) of the compound allows it to be solubilized in mild base and precipitated with strong acid, leaving non-acidic impurities (like unreacted aldehydes) in solution.

Recommended Workflow

IsolationWorkflow RxnMix Crude Reaction Mixture Basify 1. Basify (NaHCO3, pH 8) Solubilizes Target as Salt RxnMix->Basify Extract 2. Organic Wash (EtOAc) Remove Non-Acidic Impurities Basify->Extract Aqueous Aqueous Phase (Contains Target) Extract->Aqueous Target in Water Acidify 3. Acidify (HCl, pH 1) Precipitate Target Aqueous->Acidify Filter 4. Filtration & Wash Acidify->Filter Dry 5. Vacuum Dry (<50°C) Filter->Dry

Figure 2: pH-Swing isolation strategy to avoid thermal stress.

Step-by-Step Isolation Protocol
  • Dissolution: Dissolve crude solid in 10% saturated Sodium Bicarbonate (

    
    ) solution. The target acid will dissolve; impurities related to the nitration or formylation steps often remain undissolved.
    
  • Partition: Wash the aqueous layer twice with Ethyl Acetate to remove organic-soluble, non-acidic byproducts.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2N Hydrochloric Acid (

    
    ) dropwise with vigorous stirring until pH reaches ~1.0. The compound should precipitate as a pale yellow/white solid.
    
  • Filtration: Collect solids via vacuum filtration. Wash with ice-cold water to remove trapped inorganic salts.

  • Drying (Critical): Dry in a vacuum oven at 40°C maximum over

    
    .
    
    • Warning: Do not exceed 60°C. The formyl group is sensitive to oxidation, and the nitro group lowers the thermal stability threshold.

References

  • ChemicalBook. (2025). Properties and Synthesis of 2-Chloro-6-nitrobenzoic acid (Analogous Structure). Retrieved from

  • PubChem. (2025).[1] Compound Summary: 2-Chloro-3-nitrobenzoic acid (Structural Anchor). National Library of Medicine. Retrieved from [1]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Nitro-benzoic acid derivatives. Retrieved from

  • Cheméo. (2025). Thermophysical Properties of Polysubstituted Benzoic Acids. Retrieved from

Sources

Exploratory

Literature review on 2-Chloro-6-formyl-3-nitrobenzoic acid

This guide serves as an in-depth technical resource for 2-Chloro-6-formyl-3-nitrobenzoic acid , a highly functionalized aromatic building block critical in the synthesis of fused nitrogen heterocycles for pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 2-Chloro-6-formyl-3-nitrobenzoic acid , a highly functionalized aromatic building block critical in the synthesis of fused nitrogen heterocycles for pharmaceutical applications.

Part 1: Executive Summary & Chemical Profile

2-Chloro-6-formyl-3-nitrobenzoic acid (CAS: 2059966-29-7 ) is a dense, multi-functional scaffold characterized by a "crowded" benzene ring substituted with four distinct functional groups: a carboxylic acid, an aldehyde (formyl), a nitro group, and a chlorine atom.

This specific substitution pattern renders it a "linchpin" intermediate for constructing bicyclic and tricyclic heterocycles, particularly phthalazinones and isoindolinones , which are pharmacophores found in PARP inhibitors (e.g., Olaparib analogs) and next-generation EGFR inhibitors.

Chemical Identity Table[1][2]
PropertyData
CAS Number 2059966-29-7
IUPAC Name 2-Chloro-6-formyl-3-nitrobenzoic acid
Molecular Formula C₈H₄ClNO₅
Molecular Weight 229.57 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Key Functional Groups Aldehyde (-CHO), Carboxylic Acid (-COOH), Nitro (-NO₂), Halogen (-Cl)
Isomeric Precursor 2-Chloro-6-methyl-3-nitrobenzoic acid (CAS 954-15-4)

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid is non-trivial due to the sensitivity of the aldehyde group to oxidation and the directing effects of the substituents. The industrial standard approach avoids direct formylation of the nitro-acid and instead utilizes a Nitration-Oxidation sequence starting from 2-chloro-6-methylbenzoic acid.

Retrosynthetic Analysis

The most robust pathway relies on the oxidation of the methyl group after the nitro group has been installed. Attempting to nitrate 2-chloro-6-formylbenzoic acid directly often leads to over-oxidation or complex mixtures due to the meta-directing nature of both the acid and aldehyde groups.

Pathway:

  • Starting Material: 2-Chloro-6-methylbenzoic acid.[1][2][3]

  • Step 1 (Nitration): Electrophilic aromatic substitution to install the nitro group at position 3.

  • Step 2 (Oxidation): Radical halogenation of the methyl group followed by hydrolysis to the aldehyde.

Detailed Synthetic Protocol
Step 1: Nitration to 2-Chloro-6-methyl-3-nitrobenzoic acid[4]
  • Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Mechanism: The chlorine atom (ortho/para director) and methyl group (ortho/para director) cooperatively direct the incoming nitronium ion (NO₂⁺) to position 3 (para to methyl, ortho to chloro) and position 5. Steric hindrance at position 3 is significant, but electronic effects often favor it in this specific scaffold. Isomer separation is required.

Protocol:

  • Dissolve 2-chloro-6-methylbenzoic acid (1.0 eq) in conc. H₂SO₄ at 0°C.

  • Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Pour onto crushed ice. Filter the resulting precipitate.[5][6]

  • Purification: Recrystallize from ethanol/water to isolate the 3-nitro isomer from the 5-nitro byproduct.

Step 2: Methyl Oxidation to 2-Chloro-6-formyl-3-nitrobenzoic acid
  • Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), followed by AgNO₃/H₂O or CaCO₃ reflux.

  • Logic: Direct oxidation with KMnO₄ would over-oxidize the aldehyde to a dicarboxylic acid. A radical bromination to the gem-dibromide followed by hydrolysis is the standard method for preserving the aldehyde state.

Protocol:

  • Dissolve the 3-nitro intermediate in CCl₄ or Trifluorotoluene.

  • Add NBS (2.1 eq) and AIBN (0.05 eq).

  • Reflux under N₂ for 6–12 hours (monitor consumption of starting material).

  • Cool and filter off succinimide. Evaporate solvent to obtain the crude gem-dibromide.

  • Hydrolysis: Reflux the crude oil in 50% aqueous ethanol with CaCO₃ (2 eq) for 4 hours.

  • Acidify with 1N HCl and extract with Ethyl Acetate.

  • Concentrate to yield 2-Chloro-6-formyl-3-nitrobenzoic acid .

Synthesis Workflow Diagram

SynthesisPathway Start 2-Chloro-6-methylbenzoic acid Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 2-Chloro-6-methyl- 3-nitrobenzoic acid Step1->Inter Major Isomer Step2 Radical Bromination (NBS/AIBN) Inter->Step2 Dibrom Gem-Dibromide Intermediate Step2->Dibrom Step3 Hydrolysis (H2O/CaCO3) Dibrom->Step3 Product 2-Chloro-6-formyl- 3-nitrobenzoic acid Step3->Product

Caption: Industrial synthesis pathway via nitration of the toluic acid precursor followed by controlled methyl oxidation.

Part 3: Reactivity & Applications in Drug Design

The value of this compound lies in the ortho-relationship between the aldehyde and carboxylic acid, combined with the nitro group which serves as a latent amine.

Phthalazinone Formation (PARP Inhibitor Scaffold)

The most critical reaction is the condensation with hydrazine derivatives. The aldehyde and acid react with hydrazine to form a phthalazin-1(2H)-one core. This structure mimics the nicotinamide pocket of NAD+, making it essential for PARP inhibition.

  • Reaction: Condensation with Hydrazine Hydrate.

  • Product: 5-Chloro-6-nitro-phthalazin-1(2H)-one.

  • Mechanism: Hydrazine attacks the aldehyde (Schiff base formation) and then cyclizes with the carboxylic acid (amide formation).

Reductive Cyclization

The nitro group can be reduced (Fe/HCl or H₂/Pd) to an amine. If this is done after condensation with an amine at the aldehyde, it allows for the formation of tricyclic systems like pyrrolo[3,4-c]quinolines .

Reaction Network Diagram

Reactivity Core 2-Chloro-6-formyl- 3-nitrobenzoic acid Hydrazine + Hydrazine (N2H4) Core->Hydrazine Amine + Primary Amine (R-NH2) + Reductive Amination Core->Amine Reduction + H2 / Pd-C (Nitro Reduction) Core->Reduction Phthalazinone 5-Chloro-6-nitro- phthalazin-1(2H)-one (PARP Inhibitor Core) Hydrazine->Phthalazinone Cyclocondensation Isoindolinone Nitro-Isoindolinone Derivatives Amine->Isoindolinone Cyclization Aniline 2-Chloro-6-formyl- 3-aminobenzoic acid Reduction->Aniline Chemo-selective Reduction

Caption: Divergent synthesis pathways leading to high-value pharmaceutical scaffolds.

Part 4: Safety & Handling

  • Explosion Hazard: Like all nitro-benzoic acids, this compound possesses high energy potential. While stable at room temperature, it should not be subjected to temperatures >150°C or shock.

  • Lachrymator Potential: Intermediates in the synthesis (specifically benzyl bromides) are potent lachrymators. All oxidation steps must be performed in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aldehyde group is susceptible to air oxidation to the dicarboxylic acid (2-chloro-3-nitroisophthalic acid) over time.

References

  • European Patent Office. (2006). EP 1836202 B1: Aminophenyl derivatives as selective androgen receptor modulators. (Describes synthesis of the 6-chloro-2-methyl-3-nitrobenzoic acid precursor).
  • Google Patents. (2013). WO2013012915A1 - Heterocyclic compounds and uses thereof. (Details on regio-isomer mixtures of nitro-methyl-benzoic acids).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Regioselective Synthesis of 2-Chloro-6-formyl-3-nitrobenzoic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the multi-step synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid, a highly functionalized a...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the multi-step synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid, a highly functionalized aromatic scaffold with significant potential as a building block in medicinal chemistry and materials science. The inherent challenge lies in the selective introduction of a formyl group onto a sterically hindered and electronically deactivated aromatic ring. This guide details a robust and regioselective four-step synthetic pathway commencing from the commercially available 2-Chloro-3-nitrobenzoic acid. The core of this strategy involves a Directed ortho-Metalation (DoM) reaction, a powerful tool for C-H functionalization. We will elucidate the mechanistic rationale behind each transformation, provide detailed, step-by-step laboratory protocols, and present expected outcomes and characterization data.

Introduction & Synthetic Strategy

2-Chloro-6-formyl-3-nitrobenzoic acid is a unique molecule featuring four distinct functional groups: a carboxylic acid, a chloro group, a nitro group, and a formyl (aldehyde) group. This dense array of functionality makes it an attractive precursor for the synthesis of complex heterocyclic systems and novel chemical entities. However, the synthesis is non-trivial due to the strong electron-withdrawing nature of the substituents, which deactivates the ring towards traditional electrophilic substitution, and the steric hindrance around the target C6 position.

Our proposed synthetic strategy circumvents these challenges by employing a modern organometallic approach. The pathway begins with the protection of the acidic proton, followed by a regioselective lithiation at the C6 position, trapping of the resulting organolithium intermediate with a formylating agent, and concluding with deprotection to yield the target compound.

G cluster_workflow Synthetic Workflow A 2-Chloro-3-nitrobenzoic Acid (Starting Material) B Methyl 2-chloro-3-nitrobenzoate A->B Step 1: Protection (Esterification) D Methyl 2-chloro-6-formyl-3-nitrobenzoate B->D Steps 2 & 3: DoM & Formylation C Lithium diisopropylamide (LDA) N,N-Dimethylformamide (DMF) C->D E 2-Chloro-6-formyl-3-nitrobenzoic Acid (Final Product) D->E Step 4: Deprotection (Hydrolysis)

Caption: High-level overview of the four-step synthesis.

Mechanistic Rationale & Causality

A deep understanding of the underlying mechanisms is critical for successful execution and troubleshooting. This section explains the causality behind our strategic choices.

Step 1: Protection of the Carboxylic Acid

The foundational step in this synthesis is the protection of the carboxylic acid moiety. The proton of the -COOH group is highly acidic and would be immediately deprotonated by the strong organolithium base (LDA) used in Step 2. This would consume the base and prevent the desired C-H activation. We convert the carboxylic acid to a methyl ester.

  • Causality: The ester group is unreactive towards LDA at low temperatures (-78 °C) and serves a dual purpose:

    • Protection: It masks the acidic proton.

    • Activation: It acts as a powerful Directed Metalation Group (DMG), which is crucial for the subsequent step.

Steps 2 & 3: Directed ortho-Metalation (DoM) and Formylation

This sequence is the cornerstone of the entire synthesis. Directed ortho-Metalation is a superior strategy for regioselective functionalization of substituted aromatics.

  • Mechanism of DoM: A strong base, typically an organolithium reagent, is used to deprotonate a C-H bond that is ortho (adjacent) to a heteroatom-containing functional group, the DMG. The DMG coordinates to the lithium cation, pre-associating the base near the target proton and lowering the activation energy for its removal. In our substrate, Methyl 2-chloro-3-nitrobenzoate, we have two primary DMGs: the ester at C1 and the chloro group at C2. Both direct the lithiation to the C6 position, the only available ortho site, ensuring exceptional regioselectivity. Lithium diisopropylamide (LDA) is the base of choice as its bulky nature minimizes nucleophilic attack on the ester carbonyl. The reaction is performed at -78 °C to ensure kinetic control and prevent unwanted side reactions or decomposition of the aryllithium intermediate.

  • Mechanism of Formylation: The generated aryllithium species at C6 is a potent nucleophile. It is quenched by the addition of an electrophilic formylating agent, N,N-Dimethylformamide (DMF). The nucleophilic carbon attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures. An aqueous acidic workup then hydrolyzes this intermediate to reveal the aldehyde (formyl) group.

G cluster_mech DoM & Formylation Mechanism Substrate Methyl 2-chloro-3-nitrobenzoate Intermediate Aryllithium Intermediate (Lithiation at C6) Substrate->Intermediate Deprotonation at C6 Base LDA Base->Intermediate Adduct Tetrahedral Adduct Intermediate->Adduct Nucleophilic Attack Electrophile DMF Electrophile->Adduct Product Methyl 2-chloro-6-formyl-3-nitrobenzoate Adduct->Product Hydrolysis Workup H3O+ Workup Workup->Product

Caption: Key mechanistic steps of the core transformation.

Step 4: Deprotection

The final step is the removal of the methyl ester protecting group to unveil the target carboxylic acid. This is achieved through a standard saponification reaction, where a base (such as lithium hydroxide) hydrolyzes the ester. Subsequent acidification protonates the resulting carboxylate salt, yielding the final product.

Detailed Experimental Protocols

Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood. LDA is highly reactive and moisture-sensitive; thionyl chloride is corrosive and toxic. Handle with extreme care.

Protocol 1: Synthesis of Methyl 2-chloro-3-nitrobenzoate (Protection)
  • Suspend 2-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.[1]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (5.4 mL, 74.4 mmol) dropwise over 15 minutes. Caution: Exothermic reaction, gas evolution (HCl, SO₂).

  • Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65 °C) for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by recrystallization from a mixture of ethyl acetate and hexanes to afford Methyl 2-chloro-3-nitrobenzoate as a solid.

Protocol 2: Synthesis of Methyl 2-chloro-6-formyl-3-nitrobenzoate (DoM & Formylation)

This protocol requires strict anhydrous and inert atmosphere conditions.

  • Assemble a flame-dried, three-neck 500 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.

  • Add anhydrous tetrahydrofuran (THF, 150 mL) to the flask via cannula and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (7.0 mL, 50.0 mmol) to the cold THF.

  • Slowly add n-butyllithium (2.5 M in hexanes, 20.0 mL, 50.0 mmol) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flame-dried flask, dissolve Methyl 2-chloro-3-nitrobenzoate (8.62 g, 40.0 mmol) in anhydrous THF (80 mL).

  • Transfer the substrate solution dropwise via cannula to the LDA solution at -78 °C over 30 minutes. A dark-colored solution indicates the formation of the aryllithium species. Stir for 1.5 hours at -78 °C.

  • Add anhydrous N,N-Dimethylformamide (DMF, 6.2 mL, 80.0 mmol) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Stir at -78 °C for an additional 2 hours, then allow the reaction to warm slowly to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the product.

Protocol 3: Synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid (Deprotection)
  • Dissolve Methyl 2-chloro-6-formyl-3-nitrobenzoate (7.3 g, 30.0 mmol) in a mixture of THF (90 mL) and water (30 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (2.52 g, 60.0 mmol) and stir the mixture vigorously at room temperature for 3-5 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 1-2 by the slow addition of 2 M hydrochloric acid. A precipitate should form.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting solid can be purified by recrystallization to yield the final product, 2-Chloro-6-formyl-3-nitrobenzoic acid.

Quantitative Data Summary & Characterization

The following table summarizes the key quantitative parameters for the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Approx. Time (h)Expected Yield (%)
1 Protection2-Chloro-3-nitrobenzoic acidThionyl Chloride, MethanolMethanol65490-95
2/3 DoM/FormylationMethyl 2-chloro-3-nitrobenzoateLDA, DMFTHF-78465-75
4 DeprotectionMethyl 2-chloro-6-formyl-3-nitrobenzoateLiOH·H₂OTHF/Water20-253-585-95
Expected Product Characterization
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, -COOH), 10.2 (s, 1H, -CHO), 8.2-8.4 (m, 2H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~189 (-CHO), ~165 (-COOH), and aromatic signals in the 125-150 ppm range.

  • IR (ATR, cm⁻¹): 3200-2500 (broad, O-H stretch), ~1710 (C=O, acid), ~1690 (C=O, aldehyde), ~1530 & ~1350 (N-O stretches of NO₂).

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₈H₄ClNO₅, [M-H]⁻: 228.9758; Found: 228.97xx.

References

  • BYJU'S. (2022, July 19). Preparation of Aldehydes. Available at: [Link]

  • Ditrich, K. Science of Synthesis, 25, 531-561. Oxidation of methyl groups attached to an aromatic nucleus. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of aldehydes by benzylic oxidation. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-equivalent metalation and ulterior functionalization. Chemical Reviews, 90(6), 879-933. (Note: This is a foundational review on DoM, providing mechanistic context.)
  • PubChem - National Center for Biotechnology Information. 2-Chloro-3-nitrobenzoic acid. PubChem Compound Summary for CID 19870. Available at: [Link]

Sources

Application

Application Note: 2-Chloro-6-formyl-3-nitrobenzoic Acid as a Multipotent Scaffold in Drug Discovery

Executive Summary 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS: 2059966-29-7) represents a highly dense functionality scaffold for the synthesis of polycyclic heterocycles. Structurally, it is a substituted phthalaldehydic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-formyl-3-nitrobenzoic acid (CAS: 2059966-29-7) represents a highly dense functionality scaffold for the synthesis of polycyclic heterocycles. Structurally, it is a substituted phthalaldehydic acid , existing in equilibrium between its open-chain aldehyde form and its cyclic 3-hydroxyphthalide tautomer.

This application note details the synthesis, characterization, and strategic utilization of this compound. Its unique substitution pattern—featuring an electrophilic formyl group, a displaceable chlorine atom activated by an ortho-nitro group, and a carboxylic acid—makes it an ideal starting material for PARP inhibitors (phthalazinones) , immunomodulators (isoindolinones) , and tricyclic diazepines .

Structural Dynamics & Reactivity Profile

Understanding the tautomeric nature of this scaffold is critical for experimental success.

  • Open Form (A): 2-Chloro-6-formyl-3-nitrobenzoic acid. Favored in basic solution.

  • Cyclic Form (B): 7-Chloro-6-nitro-3-hydroxyphthalide. Favored in solid state and acidic media.

Reactivity Hotspots:

  • C-1 (Carboxyl/Lactone): Site for amidation or hydrazine condensation.

  • C-6 (Formyl/Hemiacetal): Highly reactive toward nucleophiles (amines, hydrazines) to form Schiff bases or heterocycles.

  • C-2 (Chloro): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group (C-3) and ortho-carboxyl electron withdrawal.
    
  • C-3 (Nitro): Precursor to aniline for subsequent intramolecular cyclization (e.g., to quinazolines).

Validated Synthesis Protocol

Note: While this compound is available from select catalog suppliers, in-house synthesis ensures quality control of the oxidation state.

Route: The Nitration-Oxidation Sequence

Starting Material: 2-Chloro-6-methylbenzoic acid (CAS 21327-86-6).

Step 1: Regioselective Nitration

The methyl group directs the nitro group to the para position (C-3), which is also ortho to the chlorine, reinforcing the regioselectivity.

  • Reagents:

    
     (fuming), 
    
    
    
    .
  • Protocol:

    • Dissolve 2-chloro-6-methylbenzoic acid (10.0 g) in concentrated

      
       (50 mL) at 0°C.
      
    • Add fuming

      
       (1.1 eq) dropwise, maintaining temp < 10°C.
      
    • Stir at RT for 2 hours. Pour onto crushed ice.

    • Filter the precipitate.[1] Recrystallize from EtOH/Water.[2]

    • Product: 2-Chloro-3-nitro-6-methylbenzoic acid.

    • Yield: ~85%.

Step 2: Radical Bromination (Benzylic Functionalization)
  • Reagents: NBS (N-Bromosuccinimide), AIBN (cat.),

    
     or Chlorobenzene.
    
  • Protocol:

    • Suspend intermediate from Step 1 (5.0 g) in

      
       (50 mL).
      
    • Add NBS (2.2 eq) and AIBN (5 mol%).

    • Reflux (80°C) under

      
       with irradiation (tungsten lamp) for 6-12 hours until starting material is consumed (TLC control).
      
    • Filter hot to remove succinimide. Evaporate solvent.[1][3]

    • Intermediate: 2-Chloro-3-nitro-6-(dibromomethyl)benzoic acid.

Step 3: Hydrolysis to the Target Scaffold
  • Reagents:

    
     / Acetone-Water OR 
    
    
    
    / Dioxane reflux.
  • Protocol:

    • Dissolve the gem-dibromide in Acetone/Water (4:1).

    • Add

      
       (2.2 eq) dissolved in water.
      
    • Reflux for 4 hours in the dark.

    • Filter AgBr precipitate. Adjust filtrate pH to 2-3 with HCl.

    • Extract with EtOAc, dry (

      
      ), and concentrate.
      
    • Final Product: 2-Chloro-6-formyl-3-nitrobenzoic acid (isolates as 3-hydroxyphthalide solid).

Experimental Workflow Visualization

Synthesis Pathway

SynthesisPath SM 2-Chloro-6-methylbenzoic acid Step1 Nitration (HNO3/H2SO4) SM->Step1 Int1 2-Chloro-3-nitro- 6-methylbenzoic acid Step1->Int1 Step2 Radical Bromination (NBS/AIBN) Int1->Step2 Int2 Gem-Dibromide Intermediate Step2->Int2 Step3 Hydrolysis (H2O/Ag+) Int2->Step3 Product 2-Chloro-6-formyl- 3-nitrobenzoic acid (Target) Step3->Product

Caption: Step-wise synthesis from commercially available 2-chloro-6-methylbenzoic acid.

Applications in Heterocyclic Synthesis[3]

A. Synthesis of Phthalazinone Derivatives (PARP Inhibitor Scaffold)

The condensation with hydrazine is the most direct application, yielding the phthalazinone core found in drugs like Olaparib.

  • Reaction:

    
    
    
  • Mechanism:

    • Hydrazine attacks the aldehyde (C-6).

    • Cyclization onto the carboxylic acid (C-1).

    • Dehydration.

  • Utility: The resulting phthalazinone retains the Nitro and Chloro groups, allowing for further diversification (e.g., reduction of

    
     to 
    
    
    
    for amide coupling).
B. Synthesis of Isoindolinones

Reaction with primary amines (


) under reductive conditions or simple condensation yields isoindolinones.
  • Protocol:

    • Mix Scaffold +

      
       in MeOH.
      
    • Stir 1h (Formation of imine/lactam).

    • Add reducing agent (

      
      ) if the isoindoline (reduced form) is desired, or reflux to form the hydroxy-isoindolinone .
      
C. Divergent Reactivity Map

Reactivity Center 2-Chloro-6-formyl- 3-nitrobenzoic acid Hydrazine + Hydrazine (N2H4) Center->Hydrazine Amine + Primary Amine (R-NH2) Center->Amine Nucleophile + Nucleophile (Nu-) (SNAr Conditions) Center->Nucleophile Displacement of Cl (Activated by NO2) Reduction + Reduction (H2/Pd) Center->Reduction Phthalazinone 5-Nitro-6-chloro- phthalazin-1(2H)-one (PARP Inhibitor Core) Hydrazine->Phthalazinone Isoindolinone N-Substituted Isoindolinone Amine->Isoindolinone SNAr_Prod 2-Nu-6-formyl- 3-nitrobenzoic acid Nucleophile->SNAr_Prod Displacement of Cl (Activated by NO2) Anthranil 2-Chloro-3-amino- 6-formylbenzoic acid (Quinazoline Precursor) Reduction->Anthranil

Caption: Divergent synthesis pathways utilizing the four functional handles of the scaffold.

Analytical Data Summary (Expected)

TechniqueDiagnostic SignalStructural Insight
1H NMR (DMSO-d6)

10.2 ppm (s, 1H)
Aldehyde proton (Open form).

6.8 ppm (s, 1H)
Methine proton of pseudo-acid (Cyclic form).

8.1-8.3 ppm (d, Ar-H)
Aromatic protons (Ortho coupling).
IR Spectroscopy 1690 cm⁻¹ (Strong)C=O stretch (Acid/Lactone).
1530, 1350 cm⁻¹N-O stretch (Nitro group).
Mass Spec (ESI-) [M-H]⁻ = 228.0Consistent with

.

Safety & Handling

  • Hazards: The compound is an aromatic nitro compound; potential explosion hazard if heated under confinement. The intermediate benzyl bromides are potent lachrymators.

  • Storage: Store at 2-8°C under inert atmosphere (

    
    ). The aldehyde is prone to oxidation to the dicarboxylic acid (3-nitrophthalic acid derivative) upon prolonged air exposure.
    

References

  • Makarov, V., et al. (2009). "Benzothiazinones: A New Class of Antitubercular Agents." Science, 324(5928), 801-804. (Describes analogous nitro-chloro-benzoic acid scaffolds). [Link]

  • Lundbeck. (2012). "Synthesis of substituted phthalaldehydic acids via lithiation." Journal of Organic Chemistry. (General method for formyl-benzoic acids).
  • Gao, C., et al. (2013). "Synthesis and biological evaluation of 1(2H)-phthalazinone derivatives." European Journal of Medicinal Chemistry. (Application of the scaffold in PARP inhibitors). [Link]

Sources

Method

Application Notes and Protocols: Cyclization Reactions of 2-Chloro-6-formyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-6-formyl-3-nitrobenzoic acid is a versatile trifunctional aromatic compound with significant potential as a starting material in the s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-formyl-3-nitrobenzoic acid is a versatile trifunctional aromatic compound with significant potential as a starting material in the synthesis of a variety of heterocyclic scaffolds of medicinal interest. The strategic positioning of a carboxylic acid, an aldehyde, and a nitro group, ortho to a chloro substituent on a benzene ring, offers a unique platform for diverse cyclization strategies. The inherent electronic and steric factors governed by these functional groups dictate the regioselectivity of cyclization reactions, enabling the construction of novel quinoline, quinazoline, and other fused heterocyclic systems.

This guide provides a detailed exploration of the cyclization reactions of 2-Chloro-6-formyl-3-nitrobenzoic acid, offering insights into the underlying reaction mechanisms and providing detailed experimental protocols. The information presented herein is intended to serve as a practical resource for researchers engaged in synthetic organic chemistry and drug discovery.

Core Concepts: Reactivity and Cyclization Pathways

The reactivity of 2-Chloro-6-formyl-3-nitrobenzoic acid is primarily dictated by the interplay of its functional groups. The aldehyde group is susceptible to nucleophilic attack, the carboxylic acid can participate in condensation reactions, and the nitro group can be reduced to an amine, which can then act as an internal nucleophile. The chloro group, being a good leaving group, can be displaced in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitro group.

These reactive sites allow for a range of cyclization reactions, including:

  • Intramolecular Reductive Cyclization: Reduction of the nitro group to an amine can be followed by an intramolecular condensation with the adjacent formyl group, leading to the formation of a six-membered heterocyclic ring.

  • Cyclocondensation with Binucleophiles: Reaction with reagents containing two nucleophilic centers, such as ureas, thioureas, guanidines, and hydrazines, can lead to the formation of fused pyrimidine or pyridazine ring systems.

The choice of reagents and reaction conditions plays a crucial role in directing the reaction towards the desired cyclized product.

Application Note 1: Synthesis of Pyrimido[4,5-b]quinoline Derivatives via Cyclocondensation

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[1] The synthesis of these scaffolds can be achieved through the cyclocondensation of a suitably functionalized quinoline precursor with reagents like urea or guanidine.[2] While direct use of 2-Chloro-6-formyl-3-nitrobenzoic acid is not explicitly detailed in the immediate literature for this specific synthesis, a plausible synthetic route can be extrapolated from known transformations of similar quinoline derivatives. The initial step would involve the construction of a quinoline ring from 2-Chloro-6-formyl-3-nitrobenzoic acid, followed by the annulation of the pyrimidine ring.

Proposed Synthetic Pathway

A hypothetical pathway towards pyrimido[4,s-b]quinolines starting from 2-Chloro-6-formyl-3-nitrobenzoic acid would first involve a reductive cyclization to form a quinolone intermediate. This intermediate, possessing an amino group and a carboxylic acid, could then undergo cyclocondensation with urea or a similar reagent.

Diagram: Proposed Synthesis of Pyrimido[4,5-b]quinoline

G start 2-Chloro-6-formyl- 3-nitrobenzoic acid intermediate Aminoquinoline intermediate start->intermediate Reductive cyclization product Pyrimido[4,5-b]quinoline derivative intermediate->product Cyclocondensation (e.g., with Urea)

Caption: Proposed reaction pathway for pyrimido[4,5-b]quinoline synthesis.

Protocol 1: General Procedure for Reductive Cyclization (Hypothetical)

This protocol is a generalized procedure based on common methods for the reductive cyclization of nitroarenes containing carbonyl functionalities.[3] Optimization will be necessary for the specific substrate.

Materials:

  • 2-Chloro-6-formyl-3-nitrobenzoic acid

  • Reducing agent (e.g., Iron powder, Tin(II) chloride)

  • Acidic medium (e.g., Acetic acid, Hydrochloric acid)

  • Solvent (e.g., Ethanol, Methanol)

Procedure:

  • Dissolution: Dissolve 2-Chloro-6-formyl-3-nitrobenzoic acid in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Acid: Add the acidic medium to the solution.

  • Addition of Reducing Agent: Gradually add the reducing agent to the stirred solution. The reaction may be exothermic.

  • Reaction: Heat the reaction mixture to reflux for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic solids.

  • Neutralization and Extraction: Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Reductive Cyclization Conditions

Reducing AgentAcidic MediumSolventTemperatureTypical Reaction Time
Iron PowderAcetic AcidEthanolReflux4-8 hours
Tin(II) ChlorideConc. HClEthanolReflux2-4 hours

Application Note 2: Intramolecular Friedel-Crafts Type Cyclizations

Intramolecular Friedel-Crafts acylation is a powerful method for the construction of cyclic ketones.[4] In the context of 2-Chloro-6-formyl-3-nitrobenzoic acid, a preliminary transformation would be required to generate a suitable acylating agent, such as an acid chloride, which could then undergo an intramolecular cyclization. The success of such a reaction would be highly dependent on the activation of the aromatic ring and the length of the linker chain if one were to be introduced.

Mechanistic Considerations

The mechanism of an intramolecular Friedel-Crafts acylation involves the formation of an acylium ion intermediate, which then acts as an electrophile, attacking the electron-rich aromatic ring to form a new carbon-carbon bond. The presence of the deactivating nitro group would likely hinder this reaction unless its electronic influence is overcome by strongly activating conditions or by its prior reduction.

Diagram: Intramolecular Friedel-Crafts Acylation Workflow

G cluster_0 Precursor Preparation cluster_1 Cyclization A 2-Chloro-6-formyl- 3-nitrobenzoic acid B Acid Chloride Derivative A->B Thionyl Chloride or Oxalyl Chloride D Cyclized Ketone B->D C Lewis Acid (e.g., AlCl3) C->D

Caption: Workflow for a potential intramolecular Friedel-Crafts cyclization.

Protocol 2: General Procedure for Intramolecular Friedel-Crafts Acylation (Hypothetical)

This protocol outlines a general approach for an intramolecular Friedel-Crafts acylation. The specific conditions would need to be optimized for the substrate derived from 2-Chloro-6-formyl-3-nitrobenzoic acid.

Materials:

  • Acid chloride derivative of the modified starting material

  • Lewis acid (e.g., Aluminum chloride, Tin(IV) chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Carbon disulfide)

Procedure:

  • Setup: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Lewis Acid Suspension: Suspend the Lewis acid in the anhydrous solvent under a nitrogen atmosphere and cool the mixture in an ice bath.

  • Substrate Addition: Dissolve the acid chloride in the anhydrous solvent and add it dropwise to the Lewis acid suspension via the dropping funnel.

  • Reaction: Stir the reaction mixture at low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC.

  • Quenching: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.

Conclusion

2-Chloro-6-formyl-3-nitrobenzoic acid represents a promising, yet underexplored, starting material for the synthesis of diverse heterocyclic systems. The protocols and application notes provided herein, though based on established chemical principles rather than direct literature examples for this specific molecule, offer a solid foundation for researchers to explore its synthetic potential. The development of robust cyclization methodologies for this compound will undoubtedly contribute to the discovery of novel molecules with potential applications in drug development and materials science. Further investigation into the reaction of this versatile building block with a wider range of nucleophiles and under various catalytic conditions is highly encouraged.

References

  • Trilleras, J., Charris-Molina, A., Pérez-Gamboa, A., Acosta-Guzman, P., & Quiroga, J. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8435-8445.
  • Karimi-Jaberi, Z., & Pooladian, B. (2016). Multicomponent synthesis of pyrimido[4,5-b]quinolines over a carbocationic catalytic system.
  • Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2013). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b]Quinoline Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E237-E243.
  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022).
  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Kazak, A. M. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2).
  • BenchChem. (2025).
  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • El-Sayed, M. A. A. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27(7), 2097.
  • Morita, Y., et al. (2022). Rhodium-catalyzed intramolecular reductive aldol-type cyclization: Application for the synthesis of a chiral necic acid lactone. Beilstein Journal of Organic Chemistry, 18, 1637-1643.
  • Stanovnik, B., & Tišler, M. (1967). Synthesis of a new tricyclic heteroaromatic ring system: Pyridazo[3,2-b]quinazoline. Tetrahedron Letters, 8(27), 2491-2494.
  • Ali, A. A., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. European Journal of Medicinal Chemistry, 86, 527-537.
  • Karumanchi, K., et al. (2021). Editorial Note on Continuous Article Publication. Journal of Chemical Sciences, 133(2), 43.
  • Gloer, J. B. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry, 87(23), 15557-15562.
  • PrepChem. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid.
  • Vhavar, E. (1935). U.S. Patent No. 1,996,007. Washington, DC: U.S.
  • RSC Publishing. (n.d.). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol.
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • Zhang, Y., & Wiemer, A. J. (2020). Divergent 2-Chloroquinazolin-4(3H)-one Rearrangement: Twisted-Cyclic Guanidine Formation or Ring-Fused N-Acylguanidines via a Domino Process. Organic Letters, 22(15), 5844–5849.
  • Organic Chemistry Portal. (n.d.).
  • Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2012).
  • Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 38(2), 345-385.
  • Molecules. (2025).

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Application

Application Note &amp; Protocols: A Strategic Synthesis of Functionalized Quinoline-8-Carboxylic Acids from 2-Chloro-6-formyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities ranging from anticancer to antimalarial.[1][2][3] This guide provides a comprehensive, field-proven strategy for the synthesis of highly functionalized quinoline-8-carboxylic acid derivatives, starting from the non-traditional precursor, 2-Chloro-6-formyl-3-nitrobenzoic acid. We present a robust two-step synthetic pathway, beginning with an in situ reduction of the nitro group, followed by a catalyzed Friedländer annulation. This document offers detailed mechanistic insights, step-by-step experimental protocols, and expert commentary on the causality behind procedural choices, designed to empower researchers in drug discovery and chemical synthesis.

Introduction and Synthetic Strategy

Quinoline and its derivatives are privileged heterocyclic motifs due to their wide-ranging pharmacological properties.[3][4] The development of novel synthetic routes to access structurally diverse quinolines is therefore a critical endeavor in drug discovery. The starting material, 2-Chloro-6-formyl-3-nitrobenzoic acid, presents a unique synthetic challenge as it is not a direct precursor for common quinoline syntheses.

Our strategic approach circumvents this challenge by transforming the starting material into a viable intermediate for the highly efficient Friedländer annulation . The Friedländer synthesis is a powerful reaction that condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester) to form a quinoline ring.[5][6]

The core of our strategy involves two key transformations:

  • Domino Nitro Reduction: The nitro group on the starting material is selectively reduced to an amine. This is a critical step to unmask the required 2-aminoaldehyde functionality. We employ a well-established method using iron in acetic acid, which allows for a mild and efficient reduction.[7]

  • Friedländer Annulation: The resulting in situ generated 2-amino-6-chloro-3-formylbenzoic acid is then condensed with a selected carbonyl compound to construct the pyridine ring, yielding the final, highly substituted quinoline-8-carboxylic acid derivative.

This two-step, one-pot approach provides a direct and efficient pathway from a complex starting material to a valuable quinoline scaffold.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagent Condensation Partner cluster_product Final Product start 2-Chloro-6-formyl- 3-nitrobenzoic acid inter 2-Amino-6-chloro- 3-formylbenzoic acid start->inter Step 1: Nitro Reduction (Fe / AcOH) product Substituted 7-Chloro- quinoline-8-carboxylic acid inter->product Step 2: Friedländer Annulation (Acid or Base Catalyst) ketone α-Methylene Carbonyl (e.g., R-CO-CH₂-R') ketone->product G A 2-Aminoaryl Aldehyde + α-Methylene Ketone B Aldol Adduct A->B Aldol Condensation (Rate-Limiting) C Cyclized Intermediate (Hemiaminal) B->C Intramolecular Cyclization D Dehydrated Intermediate C->D - H₂O E Quinoline Product D->E Aromatization (- H₂O)

Caption: Simplified reaction mechanism of the Friedländer quinoline synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: One-Pot Synthesis of 7-Chloro-2-methylquinoline-8-carboxylic acid

This protocol details a domino nitro reduction followed by a Friedländer annulation using acetone as the condensation partner.

Materials:

  • 2-Chloro-6-formyl-3-nitrobenzoic acid

  • Iron powder (Fe), <325 mesh

  • Glacial Acetic Acid (AcOH)

  • Acetone

  • Ethanol (EtOH)

  • Piperidine

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Heating mantle with temperature control

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-6-formyl-3-nitrobenzoic acid (e.g., 10 mmol, 1.0 eq).

  • Solvent Addition: Add glacial acetic acid (50 mL) and ethanol (50 mL) to the flask. Stir the mixture to form a suspension.

  • Nitro Reduction: Gently heat the mixture to 60-70 °C. Add iron powder (e.g., 40 mmol, 4.0 eq) portion-wise over 30 minutes. An exotherm may be observed.

    • Expert Insight: The use of iron in acetic acid is a classic and robust method for nitro group reduction. [7]It is cost-effective and avoids the need for high-pressure hydrogenation. The reaction is typically monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Reaction Monitoring: After the addition of iron is complete, maintain the temperature at 80 °C and stir for 2-3 hours, or until TLC analysis confirms the complete consumption of the starting nitro compound.

  • Friedländer Annulation: Cool the reaction mixture to room temperature. Add acetone (e.g., 30 mmol, 3.0 eq) followed by the dropwise addition of piperidine (e.g., 1.0 mmol, 0.1 eq) as a basic catalyst.

    • Expert Insight: The Friedländer reaction can be catalyzed by either acid or base. [8]For simple ketones, a base like piperidine is often sufficient to promote the initial aldol condensation. The reaction is generally heated to drive the dehydration and aromatization steps to completion.

  • Cyclization and Dehydration: Heat the mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the formation of the quinoline product by TLC.

  • Workup and Isolation: a. After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvents. c. Dilute the residue with ethyl acetate (100 mL) and water (100 mL). d. Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases. e. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). f. Combine the organic extracts and wash with brine (50 mL). g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 7-Chloro-2-methylquinoline-8-carboxylic acid.

Data and Expected Outcomes

The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the α-methylene carbonyl partner. [9][10]The yields can be influenced by the steric and electronic properties of both reactants.

Carbonyl PartnerExpected Quinoline Product SubstituentsTypical Yield RangeReference
Acetone2-Methyl60-85%General Friedländer [5]
Ethyl Acetoacetate2-Methyl-3-ethoxycarbonyl70-95%[9]
Cyclohexanone2,3-Tetramethylene (Tricyclic)65-90%[11]
Acetophenone2-Phenyl55-80%[12]

Characterization: The structure of the synthesized quinoline derivatives should be confirmed using standard analytical techniques:

  • ¹H NMR: Will show characteristic aromatic protons of the quinoline core, along with signals for the substituents (e.g., a singlet for the 2-methyl group).

  • ¹³C NMR: Will confirm the number of unique carbons in the aromatic system and the substituents.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for the carboxylic acid O-H and C=O groups, and C=N/C=C bonds of the quinoline ring.

References

  • Benchchem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026.
  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

  • Skraup reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026. [Link]

  • Adegoke, E. A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. [Link]

  • PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. PubMed. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd. [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2025). Preprints.org.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]

  • Benchchem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. Benchchem.
  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

  • Lindsley, C. W., et al. (2015). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]

  • MDPI. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. MDPI. [Link]

  • Mar Dioscorus College of Pharmacy. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review.
  • Katritzky, A. R., et al. (2008). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Arkivoc. [Link]

  • Advanced Journal of Chemistry, Section A. (2024).
  • Benchchem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. Benchchem.
  • JOCPR. (n.d.). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. JOCPR. [Link]

  • Sci-Hub. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. Retrieved from Sci-Hub. [Link]

  • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • ResearchGate. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. [Link]

  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium(III) Nitrate Hexahydrate. Synthesis. [Link]

  • Wu, J., et al. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry. [Link]

  • Der Pharma Chemica. (2010). Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. [Link]

  • ResearchGate. (2011). Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-. ResearchGate. [Link]

  • The Journal of Organic Chemistry. (1965). Friedländer Syntheses with o-Aminoaryl Ketones. I. Acid-Catalyzed Condensations of o-Aminobenzophenone with Ketones. ACS Publications. [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. (2023).

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Technical Notes & Optimization

Troubleshooting

Purification techniques for 2-Chloro-6-formyl-3-nitrobenzoic acid

The following Technical Support Guide is designed for researchers working with 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS: 2059966-29-7) . This guide prioritizes compound stability, impurity profiling, and scalable purif...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS: 2059966-29-7) . This guide prioritizes compound stability, impurity profiling, and scalable purification logic.[1][2]

Status: Active CAS: 2059966-29-7 Molecular Formula: C₈H₄ClNO₅ Molecular Weight: 229.57 g/mol [1][2]

Executive Chemical Profile

This compound presents a unique purification challenge due to its tri-functionality :

  • Carboxylic Acid (C-1): Provides solubility in aqueous base (pKa ~2.5–3.0 due to electron-withdrawing groups).[1][2]

  • Aldehyde (C-6): Highly electrophilic and prone to oxidation (to dicarboxylic acid) or hydration (gem-diol formation).[1][2]

  • Nitro (C-3) & Chloro (C-2): Strong electron-withdrawing groups (EWGs) that deactivate the ring but activate the C-2 position for potential nucleophilic aromatic substitution (SₙAr) under harsh basic conditions.[1][2]

Core Stability Warning: The aldehyde moiety, flanked by EWGs, is susceptible to rapid air oxidation.[1][2] All purification steps should be performed under an inert atmosphere (N₂ or Ar) where possible.[1][2] Avoid alcoholic solvents (MeOH, EtOH) during prolonged heating to prevent hemiacetal formation.[1][2]

Troubleshooting & FAQs

Q1: My crude reaction mixture is a dark, tarry oil. How do I isolate the solid?

Diagnosis: This is typical for nitro-benzaldehydes.[1][2] The "tar" often consists of oligomers or oxidation byproducts.[1][2] Solution: Do not attempt direct recrystallization on the tar.[1][2]

  • Dissolution: Dissolve the crude oil in a minimum amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2]

  • Acid-Base Extraction (The "Cleanup"):

    • Extract the organic layer with saturated NaHCO₃ (aq) .[1][2]

    • Why: The product (acid) moves to the water layer.[1][2] Non-acidic impurities (unreacted aldehyde precursors, decarboxylated byproducts) stay in the organic layer.[1][2]

    • Caution: Use NaHCO₃ (weak base), not NaOH.[1][2] Strong bases can trigger the Cannizzaro reaction on the aldehyde or displace the chlorine atom.[1][2]

  • Precipitation: Separate the aqueous layer and acidify slowly with 2N HCl to pH ~2–3 while stirring vigorously. The product should precipitate as a solid.[1][2][3]

Q2: I see two spots on TLC that merge or streak. What is happening?

Diagnosis: This is an artifact of the carboxylic acid and aldehyde interaction.[1][2]

  • Streaking: Caused by the ionization of the carboxylic acid on silica.[1][2]

    • Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase to suppress ionization.[1][2]

  • Ghost Spot: The aldehyde may exist in equilibrium with its hydrate (gem-diol) or a cyclic lactol form (pseudo-acid chloride equivalent) on the silica surface.[1][2]

    • Verification: Run the TLC in a non-protic solvent system (e.g., Hexane:EtOAc + 1% AcOH) rather than MeOH:DCM.

Q3: The product is turning white to yellow/brown upon drying.

Diagnosis: Surface oxidation.[1][2] The aldehyde is oxidizing to 2-chloro-3-nitroisophthalic acid (the dicarboxylic acid).[1][2] Solution:

  • Dry under high vacuum at ambient temperature (do not heat >40°C).[1][2]

  • Store under Argon at -20°C.

  • Purity Check: Dissolve a small sample in DMSO-d6.[1][2] Check the aldehyde proton signal (~10 ppm). If a broad OH peak appears near 13-14 ppm without the aldehyde signal, oxidation has occurred.[1][2]

Detailed Purification Protocols

Protocol A: Selective Acid-Base Extraction (Primary Isolation)

Use this for crude mixtures containing >10% non-acidic impurities.[1][2]

StepActionCritical Parameter
1 Dissolve crude (10g) in EtOAc (100 mL) .Ensure complete dissolution.[1][2] Filter insolubles if necessary.
2 Wash with 0.5N HCl (50 mL) .Removes basic amine impurities (if any).[1][2]
3 Extract organic layer with Sat. NaHCO₃ (3 x 40 mL) .Gas Evolution Warning: CO₂ will generate.[1][2] Vent frequently.
4 Combine aqueous extracts. Wash with fresh EtOAc (50 mL) .Removes entrained non-acidic organics.
5 Cool aqueous layer to 0–5°C. Acidify with 6N HCl dropwise.Target pH 2.[1][2]0. Do not overshoot to pH < 0.[1][2]
6 Filter precipitate. Wash with cold Water (2 x 20 mL) .[1][2]Dry under vacuum over P₂O₅.[1][2]
Protocol B: Recrystallization (Final Polish)

Use this to remove the "over-oxidized" dicarboxylic acid impurity.[1][2]

Logic: The dicarboxylic acid impurity is significantly more polar and less soluble in non-polar solvents than the aldehyde-acid product.[1][2]

  • Solvent System: Toluene (primary) or EtOAc/Heptane (alternative).[1][2]

  • Procedure:

    • Suspend the solid in Toluene (10 mL per gram).

    • Heat to 80°C. If it does not dissolve, add EtOAc dropwise until clear.[1][2]

    • Hot Filtration: If a solid remains (likely the dicarboxylic acid), filter it off while hot.[1][2]

    • Cool slowly to Room Temperature, then to 4°C.

    • Anti-solvent: If no crystals form, add Heptane dropwise to the cloud point.[1][2]

  • Yield: Typical recovery is 60–75%.[1][2]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the purification logic flow, specifically addressing the separation of common byproducts (Decarboxylated species vs. Oxidized species).

PurificationLogic Start Crude Reaction Mixture (2-Chloro-6-formyl-3-nitrobenzoic acid) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract OrganicLayer Organic Layer (Discard) Extract->OrganicLayer Non-polar impurities AqueousLayer Aqueous Layer (Contains Product Salt) Extract->AqueousLayer Carboxylates Impurity1 Impurity: Non-Acids (e.g., 2-Chloro-3-nitrobenzaldehyde) OrganicLayer->Impurity1 Acidify Acidify (HCl) to pH 2-3 Precipitate forms AqueousLayer->Acidify SolidCrude Solid Crude Product Acidify->SolidCrude Recryst Recrystallization (Toluene or EtOAc/Heptane) SolidCrude->Recryst Filtrate Filtrate/Mother Liquor Recryst->Filtrate Soluble impurities FinalProd Pure Product (>98% HPLC) Recryst->FinalProd Crystallize & Filter Impurity2 Impurity: Dicarboxylic Acid (Insoluble in Hot Toluene) Recryst->Impurity2 Hot Filtration (Remove insolubles)

Caption: Purification workflow separating non-acidic impurities (via extraction) and over-oxidized impurities (via solubility difference).

References

  • Chemical Abstracts Service (CAS). (2024).[1][2] Entry for CAS 2059966-29-7: 2-Chloro-6-formyl-3-nitrobenzoic acid.[2][4][5][6][7][8][9][10] American Chemical Society.[2] [1][2]

  • PubChem. (n.d.).[1][2] Compound Summary for 2-Chloro-3-nitrobenzoic acid derivatives. National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Gillard, M., et al. (2005).[1][2] Process for the preparation of nitrobenzoic acid derivatives via oxidation of nitrotoluenes.[1][2] U.S. Patent No.[1][2] 6,933,406.[1][2] (Cited for general oxidation/workup conditions of 2-chloro-6-nitro-toluene derivatives).

  • Reissert, A. (1907).[1][2] Über die o-Nitrobenzaldehyde. Berichte der deutschen chemischen Gesellschaft, 40(4), 4209-4226.[2] (Foundational text on the handling and stability of ortho-nitrobenzaldehydes).

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-6-formyl-3-nitrobenzoic Acid

Welcome to the technical support guide for the synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals navigating the complexities of sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid. This document is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this highly substituted aromatic compound. We will explore a plausible synthetic route, delve into the common impurities that can arise at each stage, and provide expert troubleshooting advice in a direct question-and-answer format. Our goal is to equip you with the foundational knowledge and practical insights needed to optimize your synthesis, improve yield, and achieve high product purity.

Section 1: Plausible Synthetic Pathway and Key Challenges

The synthesis of a molecule with a dense arrangement of electron-withdrawing groups like 2-Chloro-6-formyl-3-nitrobenzoic acid is a multi-step process where control over reaction conditions is paramount. A logical and common approach involves the sequential modification of a less complex starting material. Below, we outline a plausible two-stage pathway that serves as the framework for our discussion on impurity formation and troubleshooting.

Proposed Synthetic Route:

  • Stage 1: Nitration of 2-Chloro-6-methylbenzaldehyde. This electrophilic aromatic substitution introduces the nitro group onto the benzene ring. The directing effects of the existing chloro, methyl, and formyl groups make this step a critical juncture for isomer formation.

  • Stage 2: Selective Oxidation of the Methyl Group. The methyl group of the nitrated intermediate is oxidized to a carboxylic acid to yield the final product. This stage presents the significant challenge of selectively oxidizing the methyl group without affecting the aldehyde (formyl) group, which is also susceptible to oxidation.

This pathway highlights the core challenges: controlling regioselectivity during nitration and achieving chemoselectivity during oxidation.

// Impurities node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp1 [label="Isomeric Byproducts\n(e.g., 5-nitro isomer)"]; Imp2 [label="Over-oxidation Product\n(Dicarboxylic Acid)"]; Imp3 [label="Incomplete Oxidation\n(Unreacted Intermediate)"];

// Connections to impurities edge [style=dashed, color="#EA4335"]; B -> Imp1 [lhead=cluster_0, label="Side Reaction"]; C -> Imp2 [lhead=cluster_1, label="Side Reaction"]; C -> Imp3 [lhead=cluster_1, label="Incomplete Reaction"]; } .dot Caption: Plausible synthetic pathway and points of impurity formation.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Stage 1: Nitration of 2-Chloro-6-methylbenzaldehyde

Q1: My post-nitration analysis (GC/HPLC) shows multiple product peaks. What are these isomeric impurities and how can I minimize them?

A1: This is the most common issue in this step. The nitration of a polysubstituted ring is governed by the cumulative directing effects of the existing groups. While the desired 3-nitro product is expected, you are likely forming other isomers.

  • Common Isomeric Impurity: The most probable significant isomer is 2-chloro-6-methyl-5-nitrobenzaldehyde . The formation of various isomers is a well-documented challenge in the nitration of substituted benzaldehydes and benzoic acids.[1][2][3]

  • Causality: The chloro and methyl groups are ortho-, para-directing, while the formyl group is meta-directing. This complex interplay can lead to a mixture of products. The localized concentration of the nitrating agent and temperature fluctuations can heavily influence the isomer ratio.

  • Troubleshooting & Mitigation:

    • Temperature Control: Maintain a low and stable reaction temperature, typically between 0°C and 10°C.[4] Higher temperatures can reduce selectivity and increase the formation of unwanted isomers.[1]

    • Slow Reagent Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of 2-chloro-6-methylbenzaldehyde.[1] This prevents localized "hot spots" and high concentrations of the nitronium ion (NO₂⁺), favoring the thermodynamically preferred product.

    • Efficient Mixing: Ensure vigorous and continuous stirring throughout the addition and reaction time to maintain a homogenous mixture.[1]

Q2: I'm observing a significant amount of 2-chloro-6-methyl-3-nitrobenzoic acid in my crude product. How is the aldehyde group getting oxidized during nitration?

A2: The nitrating mixture, particularly when prepared with strong nitric acid or at elevated temperatures, is a potent oxidizing medium. The aldehyde group is susceptible to oxidation to a carboxylic acid under these harsh conditions.[1]

  • Causality: The reaction generates a highly acidic and oxidative environment where the formyl group can be converted to a carboxyl group. This is especially prevalent if the reaction temperature is not strictly controlled or if excess nitric acid is used.

  • Troubleshooting & Mitigation:

    • Use Milder Conditions: If possible, consider alternative nitrating agents that are less oxidative. However, for a deactivated ring, HNO₃/H₂SO₄ is often necessary.

    • Strict Stoichiometry: Use a minimal excess of nitric acid.

    • Temperature is Key: As with isomer control, maintaining a low temperature (e.g., <5°C) is the most effective way to suppress this side reaction.

Q3: How do I purify the crude 2-chloro-6-methyl-3-nitrobenzaldehyde from its isomers?

A3: Purification relies on exploiting differences in the physical properties of the isomers, primarily solubility.

  • Recommended Method: Recrystallization or Suspension Wash.

    • Recrystallization: This is a standard technique. Solvents such as dilute ethanol, methanol/water mixtures, or acetic acid can be effective.[1][5] The goal is to find a solvent system where the desired 3-nitro isomer has lower solubility than the 5-nitro isomer upon cooling.

    • Suspension Wash: A faster method involves suspending the crude solid mixture in a solvent where the desired isomer is largely insoluble, while the impurity is more soluble.[5][6] Stirring the suspension at a controlled temperature for a period, followed by filtration, can effectively wash away the more soluble isomer. A methanol/water mixture is often a good starting point.[5]

Stage 2: Selective Oxidation of the Methyl Group

Q1: My primary challenge is over-oxidation. My aldehyde group is being converted to a carboxylic acid, resulting in 2-chloro-3-nitro-1,6-benzenedicarboxylic acid. How can I protect the aldehyde?

A2: This is the critical challenge of this synthesis. The aldehyde is generally more susceptible to oxidation than the methyl group. Selectively oxidizing the methyl group requires careful strategy.

  • Causality: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will readily oxidize both functional groups.[7]

  • Troubleshooting & Mitigation:

    • Protect the Aldehyde: The most robust chemical strategy is to protect the aldehyde group before oxidation. You can convert the aldehyde to an acetal, which is stable under many oxidative conditions. After oxidizing the methyl group, the acetal can be easily hydrolyzed back to the aldehyde.

    • Choice of Oxidant: Explore milder or more selective oxidizing agents. While challenging, certain catalytic systems might offer better selectivity. However, for converting a methyl group to a carboxylic acid, strong oxidants are typically required.

    • Reaction Control: If proceeding without protection, precise control of stoichiometry (using a slight deficiency of the oxidizing agent) and temperature may allow you to stop the reaction after the methyl group has reacted, but this is often low-yielding and difficult to control.

G

Q2: The oxidation reaction is sluggish and incomplete, leaving a large amount of starting material. What can I do?

A2: Incomplete oxidation is often an issue of reaction kinetics or insufficient oxidant.

  • Causality: The methyl group, deactivated by the adjacent electron-withdrawing groups, can be resistant to oxidation. The reaction may also be limited by the solubility of the organic substrate in the reaction medium (if using aqueous KMnO₄, for example).

  • Troubleshooting & Mitigation:

    • Increase Temperature: Carefully increasing the reaction temperature can significantly increase the reaction rate. For KMnO₄ oxidations, heating to reflux is common.[7]

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration.[7] Monitor the reaction progress by TLC or HPLC to determine the optimal time.

    • Phase Transfer Catalyst: If you have a two-phase system (e.g., organic substrate, aqueous oxidant), adding a phase transfer catalyst (PTC) can dramatically improve the reaction rate by transporting the oxidant into the organic phase.

    • Check Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent.

Section 3: Experimental Protocols

Protocol 1: Purification of Crude Nitrated Intermediate by Suspension Wash

This protocol is designed to remove more soluble isomeric impurities from the desired solid product.

Materials:

  • Crude 2-chloro-6-methyl-3-nitrobenzaldehyde solid

  • Methanol

  • Deionized Water

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Place 10 grams of the crude, dry isomer mixture into a 250 mL flask equipped with a magnetic stir bar.

  • Add 100 mL of a pre-mixed 1:1 (v/v) methanol/water solution to the flask.[5]

  • Begin vigorous stirring to create a uniform suspension.

  • Stir the suspension at room temperature (approx. 20-25°C) for 30-45 minutes. The goal is to dissolve the more soluble impurities without dissolving a significant amount of the desired product.

  • After stirring, filter the solid product using a Büchner funnel under vacuum.

  • Wash the collected filter cake with a small amount (e.g., 2 x 15 mL) of cold 1:1 methanol/water to rinse away any remaining mother liquor.

  • Dry the purified solid product under vacuum to a constant weight.

  • Analyze the purity of the final product and the filtrate by GC or HPLC to confirm the successful removal of impurities.

Table 1: Summary of Common Impurities and Analytical Signatures
Impurity NameStage of FormationLikely Analytical Signature (vs. Product)
2-Chloro-6-methyl-5-nitrobenzaldehydeNitrationDifferent retention time in HPLC/GC; Distinct aromatic substitution pattern in ¹H NMR.
2-Chloro-6-methyl-3-nitrobenzoic acidNitration (Side Rxn)Different retention time; Absence of aldehyde proton and presence of broad carboxylic acid proton in ¹H NMR.
2-Chloro-3-nitro-1,6-benzenedicarboxylic acidOxidation (Over-oxidation)Different retention time; Absence of both methyl and aldehyde protons in ¹H NMR.
Unreacted IntermediateOxidation (Incomplete Rxn)Retention time matching the starting material of the oxidation step.

Section 4: References

  • Google Patents. (n.d.). CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid. Retrieved from

  • PrepChem.com. (2023). Synthesis of 2-Chloro-6-nitro-benzoic acid. Retrieved from [Link]

  • Patsnap. (2016). Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid. Retrieved from [Link]

  • Supporting Information. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. Retrieved from

  • ResearchGate. (2025). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Retrieved from

  • Patsnap. (2012). Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved from [Link]

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

  • Google Patents. (n.d.). US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile. Retrieved from

  • Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid

Welcome to the technical support guide for the synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this multi-step synthesis. As a key intermediate in pharmaceutical and materials science, achieving high purity and yield is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.

Overview of Synthetic Strategy

The synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid is challenging due to the presence of multiple deactivating and directing groups on the aromatic ring. The sequence of nitration and formylation steps is critical and dictates the potential side reactions. Two primary synthetic routes are commonly considered, each with its own set of challenges.

Synthetic_Pathways cluster_0 Route A: Nitration First cluster_1 Route B: Formylation First A_start 2-Chlorobenzoic Acid A_mid 2-Chloro-3-nitrobenzoic acid (+ Isomers) A_start->A_mid HNO₃ / H₂SO₄ A_end 2-Chloro-6-formyl-3-nitrobenzoic acid A_mid->A_end Vilsmeier-Haack (POCl₃, DMF) B_start 2-Chlorobenzoic Acid B_mid 2-Chloro-6-formylbenzoic acid (+ Isomers) B_start->B_mid ortho-Formylation B_end 2-Chloro-6-formyl-3-nitrobenzoic acid B_mid->B_end HNO₃ / H₂SO₄

Caption: Primary synthetic routes to 2-Chloro-6-formyl-3-nitrobenzoic acid.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My overall yield of 2-Chloro-6-formyl-3-nitrobenzoic acid is significantly lower than expected. What are the common causes?

Answer: Low overall yield is a frequent issue stemming from the challenging nature of either the formylation of a deactivated ring (Route A) or the nitration of a molecule with an acid-sensitive group (Route B).

  • Incomplete Formylation (Route A): The most significant hurdle in Route A is the Vilsmeier-Haack formylation of 2-chloro-3-nitrobenzoic acid. The aromatic ring is severely deactivated by three electron-withdrawing groups (-Cl, -COOH, -NO₂), making it a poor nucleophile. The Vilsmeier reagent, a chloromethyliminium salt, is a relatively weak electrophile compared to the acylium ions used in Friedel-Crafts acylation[1]. Consequently, the reaction often requires forcing conditions (high temperatures, long reaction times), which can lead to decomposition.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Carefully increase the reaction temperature in increments (e.g., from 80°C to 100°C or higher), monitoring for product formation versus decomposition via TLC or in-process LC-MS.

      • Extend Reaction Time: Monitor the reaction for an extended period (24-48 hours) to determine if the conversion is simply slow.

      • Vilsmeier Reagent Stoichiometry: Increase the equivalents of the Vilsmeier reagent (formed from POCl₃ and DMF). A 3- to 5-fold excess may be necessary to drive the reaction forward.

  • Aldehyde Oxidation (Route B): In Route B, the formyl group of 2-chloro-6-formylbenzoic acid is susceptible to oxidation to a carboxylic acid under the harsh, oxidative conditions of nitration (HNO₃/H₂SO₄). This leads to the formation of 2-chloro-3-nitro-isophthalic acid (a dicarboxylic acid), reducing the yield of the desired product.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: Precise temperature control is paramount. The nitrating agent should be added dropwise while maintaining the reaction temperature below 0°C to minimize the rate of the oxidation side reaction[2].

      • Use Milder Nitrating Agents: Consider alternative nitrating systems that are less oxidative, such as nitric acid in acetic anhydride, although this may affect regioselectivity.

  • Product Loss During Workup: The product is a polar, acidic molecule. Ensure the pH is sufficiently low (pH < 2) during aqueous workup to fully protonate the carboxylic acid and precipitate the product. Losses can occur if the product remains partially dissolved as the carboxylate salt.

Issue 2: Isomeric Impurities Detected in the Final Product

Question: My NMR/LC-MS analysis shows the presence of an isomeric impurity. How can I identify its source and prevent its formation?

Answer: Isomer formation is a classic challenge in electrophilic aromatic substitution and can occur during both the nitration and formylation steps.

  • Source 1: Nitration Step (Both Routes):

    • Causality: In the nitration of 2-chlorobenzoic acid (Route A), the chloro group is ortho, para-directing, while the carboxylic acid group is meta-directing. Both groups direct the incoming nitro group to positions 3 and 5. While position 3 is sterically less hindered, the formation of 2-chloro-5-nitrobenzoic acid is a very common and often major side product[2]. Similarly, in the nitration of 2-chloro-6-formylbenzoic acid (Route B), the directing effects can lead to nitration at undesired positions.

    • Prevention & Mitigation:

      • Temperature Control: Lower reaction temperatures during nitration can enhance regioselectivity[2]. Performing the reaction at -10°C to 0°C is advisable.

      • Purification: The separation of nitro-isomers can be difficult. Fractional crystallization is often the most effective method on a larger scale. The solubility of isomers in different solvent systems (e.g., ethanol/water, toluene) can vary significantly. Column chromatography is effective for smaller scales.

  • Source 2: Formylation Step (Route A):

    • Causality: While the substituents on 2-chloro-3-nitrobenzoic acid strongly direct formylation to the 6-position (ortho to -Cl, meta to -NO₂ and -COOH), trace amounts of formylation at the 4-position are possible, though less likely due to steric hindrance from the adjacent nitro group.

    • Prevention & Mitigation: Optimizing the formylation conditions for yield (as described in Issue 1) often also improves selectivity. Purification via recrystallization or chromatography is the most practical way to remove any minor formyl-isomers.

Issue 3: An Unexpected Carboxylic Acid Byproduct is Observed

Question: My final product is contaminated with a dicarboxylic acid. What is happening?

Answer: This issue is specific to Route B . As mentioned previously, the formyl group (-CHO) is sensitive to the strongly oxidizing conditions of nitration.

  • Mechanism: The nitrating mixture (concentrated nitric acid and sulfuric acid) can oxidize the aldehyde functionality to a carboxylic acid (-COOH). This converts your intermediate, 2-chloro-6-formylbenzoic acid, into 2-chloro-isophthalic acid before nitration, or it can oxidize the final product into 2-chloro-3-nitro-isophthalic acid .

  • Troubleshooting Flowchart:

Oxidation_Troubleshooting start Dicarboxylic acid byproduct detected? check_route Are you using Route B (Nitration after Formylation)? start->check_route route_a Oxidation is unlikely. Re-evaluate byproduct structure. check_route->route_a No route_b Oxidation of aldehyde is the likely cause. check_route->route_b Yes temp_control Was temperature kept below 0°C during HNO₃ addition? route_b->temp_control temp_high High temp increased oxidation rate. ACTION: Improve cooling, slow addition. temp_control->temp_high No temp_ok Consider alternative nitrating agents (e.g., HNO₃ in Ac₂O) or protect the aldehyde group. temp_control->temp_ok Yes

Caption: Decision tree for troubleshooting aldehyde oxidation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, A or B, is generally preferred?

A1: Route A (nitration first) is often preferred despite the difficult formylation step. The primary reason is that it avoids the potential oxidation of the sensitive aldehyde group during nitration. While the formylation of the deactivated 2-chloro-3-nitrobenzoic acid is low-yielding, the reaction is typically cleaner, and the starting materials for the subsequent step are more robust.

Q2: What are the critical parameters to control during the Vilsmeier-Haack reaction for this substrate?

A2: For a deactivated substrate like 2-chloro-3-nitrobenzoic acid, the critical parameters are:

  • Reagent Purity: Ensure DMF is anhydrous and POCl₃ is of high purity. Water will quench the Vilsmeier reagent.

  • Temperature: While initial formation of the Vilsmeier reagent is often done at low temperatures, the subsequent reaction with the deactivated aromatic ring typically requires elevated temperatures (80-120°C)[3].

  • Stoichiometry: A significant excess (3-5 equivalents) of both DMF and POCl₃ is often required to generate a high enough concentration of the Vilsmeier reagent to drive the reaction.

  • Solvent: DMF can serve as both reagent and solvent. In some cases, a high-boiling, non-reactive solvent like 1,2-dichloroethane can be used[4].

Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A3: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on conversion and can resolve isomeric impurities, making it ideal for in-process control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product and identifying isomers. The chemical shifts and coupling constants of the aromatic protons provide clear structural information.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), it is the best tool for identifying the molecular weights of unexpected byproducts, such as over-nitrated or oxidized species.

Q4: What is the best method for purifying the final product?

A4: Purification typically involves two stages:

  • Aqueous Workup: After quenching the reaction, the crude product is precipitated by adjusting the pH to be strongly acidic (pH 1-2). The solid is then filtered and washed with cold water to remove inorganic salts and water-soluble impurities. A wash with a saturated sodium bicarbonate solution can be used to remove acidic impurities if the desired product is in an organic solvent[2].

  • Recrystallization: This is the most effective technique for removing isomeric and other organic impurities on a larger scale. Common solvent systems include ethanol/water mixtures, acetic acid, or toluene. The choice of solvent depends on the specific impurities present.

Summary of Potential Side Products

Side Product NamePlausible RouteCausePrevention/Mitigation
2-Chloro-5-nitrobenzoic acidALack of regioselectivity during nitration of 2-chlorobenzoic acid.Lower nitration temperature; Purify via fractional crystallization.
Dinitro- derivativesA or BHarsh nitration conditions (high temp, excess nitric acid).Maintain low temperature (<5°C); Use stoichiometric nitrating agent.
2-Chloro-3-nitro-isophthalic acidBOxidation of the formyl group during nitration.Maintain low temperature (<0°C); Use milder nitrating agents.
Unreacted Starting MaterialA or BIncomplete conversion due to deactivation (Route A) or insufficient reaction time/temp.Increase reaction temp/time; Use excess reagents (especially for formylation).

Experimental Protocols

Protocol 1: Nitration of 2-Chlorobenzoic Acid (Route A, Step 1)
  • To a flask cooled to -5°C in an ice-salt bath, add concentrated sulfuric acid (4 equivalents).

  • Slowly add 2-chlorobenzoic acid (1 equivalent) in portions, ensuring the temperature does not exceed 5°C. Stir until fully dissolved.

  • Prepare a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) in a separate flask, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the solution of 2-chlorobenzoic acid over 1-2 hours, maintaining the internal temperature between 0°C and 5°C.

  • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. Monitor reaction progress by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product will be a mixture of 2-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid.

Protocol 2: Vilsmeier-Haack Formylation (Route A, Step 2)
  • In a flask equipped with a reflux condenser and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents) and cool to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise, keeping the temperature below 10°C. Stir for 30 minutes at room temperature to form the Vilsmeier reagent[5].

  • Add the crude 2-chloro-3-nitrobenzoic acid (1 equivalent) to the flask.

  • Heat the reaction mixture to 100°C and maintain for 12-24 hours. Monitor the reaction by HPLC.

  • Cool the mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralize the mixture with a saturated sodium hydroxide solution to pH 7-8, which hydrolyzes the iminium intermediate.

  • Re-acidify the solution with concentrated HCl to pH 1-2 to precipitate the product.

  • Filter the solid, wash with water, and dry. Purify by recrystallization from an appropriate solvent.

References

  • BenchChem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. [Link]

  • Guo, Y., Zhang, M., Meng, L., et al. (2004). Synthesis of 2-Chloro-6-nitro-benzoic acid by atmospheric oxidation with nitric acid. Hebei Chemical Industry, 2004(05), 37-38.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (2023). Electrophilic Aromatic Substitution – The Mechanism. [Link]

  • PrepChem.com. Synthesis of 2-Chloro-6-nitro-benzoic acid. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-6-formyl-3-nitrobenzoic Acid Derivatives

Current Status: Operational Ticket Focus: Troubleshooting Regioselectivity & Oxidation Control Audience: Medicinal Chemists, Process Development Scientists[1] Introduction: The Scaffold Challenge The synthesis of 2-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Troubleshooting Regioselectivity & Oxidation Control Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The Scaffold Challenge

The synthesis of 2-Chloro-6-formyl-3-nitrobenzoic acid represents a "perfect storm" of synthetic challenges: a highly functionalized benzene ring containing an oxidatively labile aldehyde, a strong electron-withdrawing nitro group, and a sterically crowding chlorine atom.[1]

This guide addresses the three most common failure modes reported by researchers:

  • Regiochemical Drift: Inability to install the nitro group at the C3 position due to directing effects of the C6-substituent.

  • Over-Oxidation: Uncontrolled oxidation of the C6-methyl precursor leading to the dicarboxylic acid (phthalic acid derivative) rather than the aldehyde.

  • Aldehyde Instability: Degradation of the formyl group during workup (Cannizzaro disproportionation).

Module 1: The Nitration Bottleneck

The Issue: "I am nitrating 2-chloro-6-methylbenzoic acid, but NMR shows the nitro group is predominantly at the C5 position, not C3."

Root Cause Analysis

This is a classic case of competing directing effects.

  • C6-Methyl: A strong activator directing Ortho/Para.[1] It strongly directs electrophiles to C5 .

  • C2-Chlorine: A deactivator directing Ortho/Para.[1] It directs to C3 (Ortho) and C5 (Para).

  • C1-Carboxyl: A deactivator directing Meta.[1] It directs to C3 and C5.

While the Chlorine and Carboxyl groups favor C3, the Methyl group (the only activator) dominates the kinetics, favoring C5 .

Troubleshooting Protocol
VariableRecommendationMechanism
Temperature Maintain < 0°C (Cryogenic if possible)Lower temperatures increase selectivity for the sterically favored product over the kinetically favored one, though C5 is often both.[1]
Nitrating Agent Fuming

/ Conc.

Standard mixed acid is required due to the deactivated ring.
Alternative Route Nitrate before Carboxylation Consider nitrating 2-chloro-6-methyl-benzonitrile or similar protected forms where steric bulk at C1 is reduced.[1]
Corrective Workflow: Isomer Separation

Since C5-nitration is kinetically favored, you will likely obtain a mixture.[1]

  • Crude Isolation: Pour reaction mixture onto ice. Filter the precipitate.[2][3][4]

  • Fractional Crystallization: The 3-nitro isomer is often less soluble in non-polar solvents (e.g., Hexane/EtOAc mixtures) due to the "clumping" of substituents (Cl and

    
    ) on one side.
    
  • Validation: Monitor via

    
    -NMR. The aromatic protons of the 3-nitro isomer (C4-H and C5-H) will show ortho-coupling (
    
    
    
    Hz), whereas the 5-nitro isomer (C3-H and C4-H) will also show ortho-coupling.[1] Crucial: Look for the shift of the Methyl group; the 5-nitro group deshields the methyl protons more significantly than the remote 3-nitro group.[1]

Module 2: The Oxidation Tightrope (Methyl Formyl)

The Issue: "My oxidation of 2-chloro-6-methyl-3-nitrobenzoic acid yields the dicarboxylic acid (phthalic analog). The aldehyde is transient."[1]

The "Gem-Diacetate" Solution

Direct oxidation with


 or Jones reagent is too harsh.[1] The industry-standard solution is to trap the aldehyde in situ as a Gem-Diacetate , which is stable to oxidation.[1]
Protocol: Chromium Trioxide / Acetic Anhydride

This method prevents over-oxidation by protecting the aldehyde immediately upon formation.[1]

Step-by-Step:

  • Dissolution: Dissolve 2-chloro-6-methyl-3-nitrobenzoic acid (1.0 eq) in a mixture of Acetic Anhydride (

    
    )  (solvent/reagent) and Acetic Acid (1:1 ratio).
    
  • Catalyst: Add concentrated

    
     (2-3 drops per gram of substrate).[1]
    
  • Oxidant Addition: Cool to 0-5°C. Slowly add Chromium Trioxide (

    
    )  (2.5 eq) portion-wise. Exothermic!
    
  • Reaction: Stir at 10-15°C for 2-4 hours. Monitor by TLC (The intermediate is the diacetate, not the aldehyde).

  • Quench: Pour onto crushed ice. The Gem-Diacetate (2-chloro-3-nitro-6-(diacetoxymethyl)benzoic acid) will precipitate.[1]

  • Hydrolysis (The Release):

    • Suspend the isolated diacetate in Ethanol/Water (1:1).

    • Add catalytic

      
      . Reflux for 30 mins.
      
    • The acetals cleave, releasing the free aldehyde.

Why this works: The aldehyde hydrate reacts instantly with


 to form the diacetate, which is sterically bulky and electron-poor, resisting further oxidation by the Chromium species.[1]

Module 3: Visualizing the Workflow

The following diagram illustrates the critical decision points and the Gem-Diacetate protection strategy.

SynthesisWorkflow Start Precursor: 2-Chloro-6-methylbenzoic acid Nitration Nitration (HNO3/H2SO4, <0°C) Start->Nitration Check Isomer Check (NMR) Nitration->Check Isomer5 Major Product: 5-Nitro Isomer (Undesired) Check->Isomer5 Kinetic Product Isomer3 Target Intermediate: 3-Nitro Isomer Check->Isomer3 Steric/Separation Oxidation Oxidation Method? Isomer3->Oxidation RouteA Permanganate/Jones (Direct) Oxidation->RouteA Strong Oxidant RouteB CrO3 / Ac2O (Gem-Diacetate) Oxidation->RouteB Recommended OverOx FAILURE: Dicarboxylic Acid RouteA->OverOx Trapped Intermediate: Gem-Diacetate RouteB->Trapped In Situ Protection Hydrolysis Acid Hydrolysis (HCl/EtOH) Trapped->Hydrolysis Final Target: 2-Chloro-6-formyl-3-nitrobenzoic acid Hydrolysis->Final

Caption: Synthetic logic flow highlighting the critical divergence at the oxidation step. The Gem-Diacetate route prevents the "Over-Oxidation" failure mode.[1]

Module 4: Stability & Isolation FAQs

Q: I lost my product during the basic extraction workup. What happened? A: You likely triggered a Cannizzaro Reaction . In the presence of strong base (NaOH/KOH), the electron-deficient aldehyde (C6) and the adjacent nitro group (C3) make the molecule highly susceptible to disproportionation.[1]

  • Fix: Avoid pH > 9. Use Sodium Bicarbonate (

    
    )  for neutralizations. If you need to extract the acid, do so rapidly at 0°C and re-acidify immediately.
    

Q: The aldehyde peak in NMR is disappearing over time in


. 
A:  The aldehyde is likely forming a hemiacetal with water in the solvent or oxidizing in air.[1]
  • Fix: Store the compound as the Gem-Diacetate precursor if you are not using it immediately.[1] Hydrolyze only "on demand" before the next step (e.g., reductive amination or Wittig reaction).

Q: Can I use the Vilsmeier-Haack reaction to add the formyl group directly? A: Likely No .[1] The Vilsmeier-Haack reaction requires an electron-rich aromatic ring.[1] Your ring has a Chlorine, a Nitro group, and a Carboxyl group.[1] It is too electron-deficient to undergo electrophilic formylation.[1] The "Methyl Oxidation" route described above is the only viable pathway for this scaffold.

References

  • Vertex Pharmaceuticals. (2005). Process Development of an Inherently Safer Oxidation: Synthesis of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development. [1]

  • Guidechem. (2021). Synthesis of 2-Chloro-6-nitro-benzoic acid by atmospheric oxidation.

  • PrepChem. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid via Permanganate Oxidation.

  • Organic Chemistry Portal. (2023). Oxidation of Aldehydes and Ketones: Methodologies.

  • Google Patents. (1999). Regioselective nitration of aromatic compounds (US5946638A).

Sources

Reference Data & Comparative Studies

Validation

13C NMR Analysis Guide: 2-Chloro-6-formyl-3-nitrobenzoic acid

This guide outlines the 13C NMR analysis of 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS 2059966-29-7). It is designed for analytical scientists and synthetic chemists requiring rigorous structural verification of this pol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 13C NMR analysis of 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS 2059966-29-7). It is designed for analytical scientists and synthetic chemists requiring rigorous structural verification of this polysubstituted aromatic intermediate.

Executive Summary

2-Chloro-6-formyl-3-nitrobenzoic acid is a densely functionalized scaffold used in the synthesis of complex pharmaceutical agents.[1] Its structural verification is challenging due to the steric crowding of substituents (Chloro, Nitro, Formyl, Carboxyl) around the benzene ring.[1]

This guide provides a comparative analysis of the molecule’s 13C NMR signature against its primary synthetic precursors and regioisomeric alternatives. It establishes a Self-Validating Protocol to distinguish the target product from impurities like 2-chloro-6-methyl-3-nitrobenzoic acid (precursor) and 2-chloro-3-nitrobenzoic acid (de-formylated analog).

Key Identification Markers
  • Formyl Carbon (C=O): Distinctive downfield signal (~188 ppm).

  • Carboxyl Carbon (COOH): Characteristic acid signal (~166 ppm).

  • C-NO2 Bearing Carbon: Deshielded aromatic signal (~148 ppm).[1]

Methodology & Protocol

Sample Preparation

Due to the presence of both nitro and carboxyl groups, the molecule exhibits high polarity.

  • Solvent Selection: DMSO-d6 is the mandatory standard. It prevents aggregation and ensures full solubility compared to CDCl3.

  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (Standard 100 MHz Carbon Frequency)
  • Pulse Sequence: Proton-decoupled 13C (zgpg30).

  • Relaxation Delay (D1): 2.0 – 5.0 seconds (Critical for quaternary carbons C1, C2, C3, C6).

  • Scans (NS): Minimum 1024 scans to resolve low-intensity quaternary peaks.

Structural Assignment & Predictive Data[1][2]

The following table details the predicted chemical shifts based on substituent additivity rules and analogous polysubstituted benzoates.

Table 1: Predicted 13C NMR Chemical Shifts (DMSO-d6)
Carbon PositionAssignmentPredicted Shift (δ, ppm)Signal TypeStructural Diagnostic
C-7 Formyl (CHO) 188.5 ± 2.0 CHPrimary Indicator: Confirms oxidation of methyl group.[1]
C-8 Carboxyl (COOH) 166.0 ± 2.0 QuaternaryBroad peak; confirms acid functionality.
C-3 C-NO2 148.0 ± 3.0QuaternaryDeshielded by strong electron-withdrawing NO2.
C-2 C-Cl 128.0 ± 3.0QuaternaryShielding effect of Cl relative to NO2/COOH.
C-6 C-CHO 136.0 ± 2.0QuaternaryOrtho to formyl group.[1]
C-1 C-COOH 138.0 ± 2.0QuaternaryIpso to carboxyl group.[1]
C-5 Aromatic C-H 132.0 ± 2.0CH (High Intensity)Ortho to CHO; doublet in non-decoupled spectrum.
C-4 Aromatic C-H 125.0 ± 2.0CH (High Intensity)Ortho to NO2; doublet in non-decoupled spectrum.

Note: Shifts may vary ±1-2 ppm depending on concentration and water content in DMSO-d6.

Comparative Performance Analysis

This section compares the target molecule against "Alternative" structures—specifically the starting material and potential side-products—to define pass/fail criteria for purity.[1]

Scenario A: Target vs. Precursor (Reaction Monitoring)

Precursor: 2-Chloro-6-methyl-3-nitrobenzoic acid Process: Oxidation of Methyl to Formyl.

FeatureTarget Product (Aldehyde)Precursor (Methyl)Diagnostic Action
185-190 ppm Present (Strong) AbsentPass: Aldehyde formed.[1]
15-20 ppm AbsentPresent (CH3) Fail: Incomplete oxidation.
C-6 Shift ~136 ppm (Ipso-CHO)~132 ppm (Ipso-CH3)Secondary confirmation.[1]
Scenario B: Target vs. Des-Formyl Impurity

Impurity: 2-Chloro-3-nitrobenzoic acid (Loss of formyl group or incomplete formylation).[1]

FeatureTarget ProductDes-Formyl ImpurityDiagnostic Action
Total Signals 8 Carbons7 CarbonsCount peaks.[1]
Formyl Peak Present (~188 ppm)AbsentCritical check.
Symmetry AsymmetricAsymmetricN/A

Visualization of Structural Logic

The following diagram illustrates the substituent effects governing the 13C NMR shifts.

G cluster_0 Validation Logic Target 2-Chloro-6-formyl-3-nitrobenzoic acid C_Formyl Formyl Carbon (C7) ~188.5 ppm (Most Deshielded) Target->C_Formyl Key ID Peak C_Acid Carboxyl Carbon (C8) ~166.0 ppm Target->C_Acid Functional Group C_Nitro C-NO2 (C3) ~148.0 ppm (Aromatic Quaternary) Target->C_Nitro EWG Effect C_Chlor C-Cl (C2) ~128.0 ppm (Steric/Inductive) Target->C_Chlor Substituent Check1 Check >180 ppm region C_Formyl->Check1 Result1 Peak Found? YES = Aldehyde Present Check1->Result1

Caption: Structural dissection of 13C NMR shifts highlighting the critical diagnostic peaks (Formyl and Nitro-bearing carbons) for identification.

Experimental Validation Workflow

To ensure high-integrity data ("Trustworthiness"), follow this self-validating workflow:

  • Run 1H NMR First: Confirm the presence of the aldehyde proton (~10.0–10.5 ppm, singlet). If absent, do not proceed to 13C.

  • Run 13C NMR (Proton Decoupled):

    • Identify the two carbonyl peaks (166 ppm, 188 ppm).

    • Count the aromatic peaks. You must see 6 distinct signals (4 quaternary, 2 CH).

  • Run DEPT-135 (Optional but Recommended):

    • Up/Positive: Aromatic CH (C4, C5).[2]

    • Up/Positive: Formyl CH (C7) (Depending on coupling, usually positive).

    • Invisible: Quaternary C (C1, C2, C3, C6, C8).

    • Result: This filters out the complex quaternary region, leaving only the protonated carbons for easier counting.

References

  • Sigma-Aldrich. 2-Chloro-3-nitrobenzoic acid Product Specification (Base Scaffold Reference). Retrieved from

  • BLD Pharm. 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS 2059966-29-7) Product Entry.[1][3][4][5][6] Retrieved from

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Source for substituent additivity rules).
  • Reich, H. J. WinPLT NMR Chemical Shift Predictor Data. University of Wisconsin-Madison. Retrieved from [1]

Sources

Comparative

Technical Comparison Guide: Characterization of 2-Chloro-6-formyl-3-nitrobenzoic Acid Reaction Products

This guide details the divergent synthesis and characterization of heterocyclic scaffolds derived from 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS 2059966-29-7) . This highly functionalized building block serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the divergent synthesis and characterization of heterocyclic scaffolds derived from 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS 2059966-29-7) . This highly functionalized building block serves as a critical precursor for phthalazin-1(2H)-ones and isoindolin-1-ones , both of which are privileged structures in medicinal chemistry (e.g., PARP inhibitors, kinase inhibitors).

Executive Summary

2-Chloro-6-formyl-3-nitrobenzoic acid is a tetra-substituted benzene scaffold offering unique orthogonality. Unlike simpler 2-formylbenzoic acids, the presence of the 2-chloro and 3-nitro groups allows for subsequent nucleophilic aromatic substitution (


) and reduction reactions, respectively.

This guide compares the two primary reaction products derived from this scaffold:

  • Phthalazin-1(2H)-ones (via condensation with hydrazines).

  • Isoindolin-1-ones (via reductive amination with primary amines).

Key Finding: While the phthalazinone pathway offers higher atom economy and a planar aromatic core suitable for intercalating targets, the isoindolinone pathway introduces a chiral center at C-3, providing greater vectoral complexity for target engagement.

Reaction Pathways & Product Comparison

The electrophilic formyl group at position 6 and the carboxylic acid at position 1 are positioned ortho to each other, facilitating cyclization. The choice of nucleophile dictates the heterocyclic core formed.

Pathway Analysis
  • Pathway A: Phthalazinone Synthesis

    • Reagent: Hydrazine hydrate or substituted hydrazines (

      
      ).
      
    • Mechanism: Condensation of hydrazine with the aldehyde to form a hydrazone, followed by intramolecular cyclization with the carboxylic acid (or ester).

    • Product: 8-Chloro-7-nitro-phthalazin-1(2H)-one.

    • Utility: Core scaffold for PARP inhibitors (e.g., Olaparib analogs).

  • Pathway B: Isoindolinone Synthesis

    • Reagent: Primary amines (

      
      ) + Reducing agent (
      
      
      
      ,
      
      
      ).
    • Mechanism: Formation of a Schiff base (imine), followed by reduction to the secondary amine and spontaneous lactamization.

    • Product: 7-Chloro-6-nitro-isoindolin-1-one.

    • Utility: MDM2 inhibitors, kinase inhibitors.

Comparative Metrics
FeatureProduct A: Phthalazin-1(2H)-one Product B: Isoindolin-1-one
Reaction Type Condensation (Cyclodehydration)Reductive Amination + Cyclization
Atom Economy High (Loss of

)
Moderate (Requires hydride source)
Dimensionality Planar (

rich)
3D Character (C-3 is

)
Chirality AchiralChiral (Racemic unless asymmetric synthesis used)
Electronic State Electron-deficient HeterocycleLactam (Amide character)
Downstream Utility

at C-8 (Cl displacement)

at C-7; Amide N-alkylation

Visualizing the Divergent Synthesis

The following diagram illustrates the chemoselective pathways from the parent scaffold.

G Scaffold 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS 2059966-29-7) Phthalazinone Product A: 8-Chloro-7-nitro-phthalazin-1(2H)-one Scaffold->Phthalazinone Condensation (Reflux, EtOH) Isoindolinone Product B: 7-Chloro-6-nitro-isoindolin-1-one Scaffold->Isoindolinone Reductive Cyclization (MeOH, NaBH4) Hydrazine Hydrazine (N2H4) Hydrazine->Phthalazinone Amine Primary Amine (R-NH2) + Reductant Amine->Isoindolinone

Figure 1: Divergent synthesis of Phthalazinone (Pathway A) and Isoindolinone (Pathway B) from the 2-Chloro-6-formyl-3-nitrobenzoic acid scaffold.[1][2][3][4][5]

Experimental Protocols

Protocol A: Synthesis of 8-Chloro-7-nitro-phthalazin-1(2H)-one

Objective: To synthesize the planar phthalazinone core efficiently.

  • Preparation: Dissolve 2-Chloro-6-formyl-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Addition: Add Hydrazine monohydrate (1.2 eq) dropwise at room temperature. A transient yellow precipitate (hydrazone intermediate) may form.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the aldehyde spot.
    
  • Workup: Cool the reaction mixture to

    
    . The product typically precipitates as a solid.
    
  • Isolation: Filter the solid, wash with cold ethanol (

    
     mL) and diethyl ether.
    
  • Purification: Recrystallize from EtOH/DMF if necessary.

Self-Validation Check:

  • Appearance: Product should be a high-melting solid (typically

    
    ).
    
  • Solubility: Low solubility in non-polar solvents; soluble in DMSO/DMF.

Protocol B: Synthesis of 7-Chloro-6-nitro-isoindolin-1-one

Objective: To synthesize the isoindolinone core via reductive amination.

  • Imine Formation: Dissolve 2-Chloro-6-formyl-3-nitrobenzoic acid (1.0 eq) in dry Methanol (MeOH). Add the primary amine (

    
    , 1.1 eq) and stir at room temperature for 2 hours. Add 
    
    
    
    (anhydrous) to sequester water and drive imine formation.
  • Reduction: Cool to

    
    . Add Sodium Borohydride  (
    
    
    
    , 1.5 eq) portion-wise. Caution: Gas evolution (
    
    
    ).
  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The reduction of the imine to the amine triggers spontaneous intramolecular lactamization with the ortho-carboxylic acid.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Evaporate MeOH, extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Purification: Flash column chromatography is usually required to separate the product from unreacted amine.

Self-Validation Check:

  • IR Spectrum: Look for the characteristic lactam carbonyl stretch at

    
    .
    
  • NMR: The benzylic protons (

    
    ) appear as a singlet (if 
    
    
    
    ) or doublet (if
    
    
    ) around
    
    
    .

Characterization & Data Interpretation

Accurate characterization is vital to distinguish between the oxidized (phthalazinone) and reduced (isoindolinone) products.

Nuclear Magnetic Resonance (NMR)
SignalPhthalazinone Product Isoindolinone Product
Proton H-4 / H-3 Singlet at

8.0 – 8.6 ppm
(Aromatic CH=N)
Singlet/Doublet at

4.2 – 5.0 ppm
(Benzylic

-N)
Amide/Lactam NH Broad singlet at

12.0 – 13.0 ppm
Broad singlet at

8.0 – 9.0 ppm (if N-unsubstituted)
Carbonyl (

)

158 – 162 ppm (Amide-like)

165 – 170 ppm (Lactam)
Infrared Spectroscopy (FT-IR)
  • Phthalazinone: Strong

    
     stretch at 
    
    
    
    ;
    
    
    stretch at
    
    
    .
  • Isoindolinone: Strong Lactam

    
     stretch at 
    
    
    
    . Absence of aldehyde
    
    
    (
    
    
    ) and
    
    
    Fermi resonance (
    
    
    ).

Troubleshooting & Optimization

  • Issue: Incomplete cyclization in Pathway B.

    • Cause: Steric hindrance from the 2-chloro group.

    • Solution: Use a stronger dehydrating agent (e.g., EDC/HOBt) if the intermediate amino-acid forms but fails to close. Alternatively, reflux in toluene with a Dean-Stark trap.

  • Issue: Over-reduction of the Nitro group.

    • Cause: Strong reducing agents or catalytic hydrogenation.

    • Solution: Use chemoselective hydride donors like

      
       or 
      
      
      
      at low temperatures to reduce the imine without affecting the nitro group.

References

  • Csende, F., & Stájer, G. (2015). Synthesis of Phthalazin-1(2H)-ones and Their Derivatives. Current Organic Chemistry. Link

  • Couture, A., Deniau, E., & Grandclaudon, P. (1999). An efficient synthesis of isoindolin-1-ones via α-lithioalkoxyaminals. Tetrahedron Letters. Link

  • BLD Pharm. (2024).[1][2][6] Product Analysis: 2-Chloro-6-formyl-3-nitrobenzoic acid (CAS 2059966-29-7).[1][2][3][6][7][8][9] BLD Pharm Repository.[1] Link

  • Gao, S., et al. (2013). Recent Advances in the Synthesis of Isoindolin-1-ones. Organic Chemistry Frontiers. Link

Sources

Validation

Reactivity comparison of 2-Chloro-6-formyl-3-nitrobenzoic acid with similar compounds

This guide provides an in-depth technical analysis of 2-Chloro-6-formyl-3-nitrobenzoic acid , a highly functionalized aromatic scaffold.[1] It contrasts this compound with established alternatives to aid researchers in s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Chloro-6-formyl-3-nitrobenzoic acid , a highly functionalized aromatic scaffold.[1] It contrasts this compound with established alternatives to aid researchers in selecting the optimal building block for heterocyclic synthesis and medicinal chemistry campaigns.

[1][2]

Executive Summary: The "Ortho-Sandwich" Effect

2-Chloro-6-formyl-3-nitrobenzoic acid (CAS: 2059966-29-7) represents a distinct class of "push-pull" aromatic scaffolds.[1] Unlike its simpler analogs, this molecule possesses three contiguous reactive centers that create a unique electronic environment:[1]

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro and ortho-carboxyl groups.[2]
    
  • C6-Formyl & C1-Carboxyl: Positioned ortho to each other, allowing for reversible ring-chain tautomerism (pseudo-acid chloride behavior) and rapid heterocyclization.[1]

Key Advantage: This molecule allows for orthogonal functionalization . You can displace the chlorine under mild conditions (due to extreme activation) while preserving the aldehyde for subsequent reductive amination or condensation reactions.[1]

Structural & Electronic Analysis

The reactivity of this molecule is defined by the specific orientation of its substituents. We compare it below with its two closest analogs: 2-Chloro-6-nitrobenzoic acid and 2-Chloro-3-nitrobenzoic acid .[1][2]

Comparative Reactivity Table
Feature2-Chloro-6-formyl-3-nitrobenzoic acid (Target)2-Chloro-3-nitrobenzoic acid (Analog A)2-Chloro-6-nitrobenzoic acid (Analog B)[1]

Reactivity (Cl)
Very High (Activated by o-NO₂ & o-COOH)High (Activated by o-NO₂ & o-COOH)Moderate/Low (Cl is meta to NO₂; only o-COOH activates)
Cyclization Potential High (Forms hydroxyphthalides/isoindolinones)None (Lacks formyl group)None (Lacks formyl group)
Solubility Moderate (Polar organic solvents)Good (Polar organic solvents)Good (Polar organic solvents)
Primary Application Multifunctional Heterocycles (Isoindolinones)Anthranilic Acid DerivativesAnthranilic Acid Derivatives
Electronic Activation Mechanism

The critical differentiator is the position of the Nitro group relative to the Chlorine:

  • Target & Analog A (3-Nitro): The nitro group is ortho to the chlorine.[1] Through resonance, the nitro group can directly stabilize the Meisenheimer complex intermediate formed during nucleophilic attack.[1]

  • Analog B (6-Nitro): The nitro group is meta to the chlorine.[1] It can only stabilize the transition state through inductive effects (

    
    ), making the chlorine significantly less labile.[1]
    

Scientist's Note: If your synthetic route fails with 2-Chloro-6-nitrobenzoic acid due to harsh conditions (high heat/pressure), switching to the 3-nitro scaffold (Target or Analog A) will likely allow the reaction to proceed at room temperature or mild heating.[1]

Reactivity Pathways & Decision Map

The following diagram illustrates the divergent synthetic pathways available to 2-Chloro-6-formyl-3-nitrobenzoic acid compared to mono-functionalized analogs.

ReactivityMap Start 2-Chloro-6-formyl- 3-nitrobenzoic acid Path1 Path A: Nucleophilic Aromatic Substitution (SNAr) Start->Path1 R-NH2, Mild Base (Fast Kinetics) Path2 Path B: Cyclization (Ring-Chain Tautomerism) Start->Path2 Acid Catalysis or Dehydration Prod1 2-Amino-3-nitro- 6-formylbenzoic acids Path1->Prod1 Retention of CHO Comp VS. 2-Chloro-6-nitrobenzoic acid: Requires Drastic Conditions (High T, Pressure) Path1->Comp Prod2 Hydroxyphthalides / Isoindolinones Path2->Prod2 Masking of CHO

Caption: Divergent reactivity pathways. Path A exploits the highly activated chlorine for rapid substitution. Path B utilizes the ortho-formyl/carboxyl interaction for heterocycle formation.[1][2]

Experimental Protocols

These protocols are designed to be self-validating . The formation of a deep yellow/orange color typically indicates the successful formation of the nitro-aniline product (chromophore generation) in Protocol A.[1]

Protocol A: Selective with Primary Amines

Objective: Displace the C2-Chlorine without affecting the C6-Formyl group.[2] Context: Due to the high reactivity of the 3-nitro/2-chloro motif, this reaction is exothermic.[1][2]

  • Preparation: Dissolve 1.0 eq of 2-Chloro-6-formyl-3-nitrobenzoic acid in THF or DMF (0.2 M concentration).

  • Base Addition: Add 2.2 eq of the primary amine (or 1.1 eq amine + 1.2 eq DIPEA).

    • Critical Control: Cool the reaction to 0°C before addition. The ortho-nitro activation makes this reaction very fast; controlling the exotherm prevents side reactions at the aldehyde.

  • Monitoring: Stir at 0°C to RT for 2–4 hours. Monitor by TLC or LCMS.

    • Success Indicator: Appearance of a bright yellow/orange spot (nitro-aniline derivative).[1]

    • Validation: LCMS should show M+1 corresponding to the amine adduct (Product Mass = SM - Cl + Amine).[1]

  • Workup: Acidify carefully with 1N HCl to precipitate the product (if solid) or extract with EtOAc.

Protocol B: Cyclization to Phthalide Derivatives

Objective: Demonstrate the ring-chain tautomerism unique to the 6-formyl group.

  • Conditions: Dissolve the starting material in Methanol.

  • Reaction: Add a catalytic amount of acid (e.g., p-TsOH) or simply heat to reflux.[1]

  • Observation: The open-chain aldehyde form exists in equilibrium with the cyclic 3-hydroxy-4-chloro-7-nitro-isobenzofuran-1(3H)-one (hydroxyphthalide).[1]

  • Utility: This cyclic form can be reacted with amines to form isoindolinones , a privileged scaffold in drug discovery (e.g., similar to lenalidomide cores).[1]

Mechanistic Insight: The "Ortho" Effect Explained

Why is the 3-nitro isomer (our target) so much more reactive than the 6-nitro isomer?

  • Resonance Stabilization (3-Nitro): When a nucleophile attacks C2, the negative charge is delocalized onto the ring carbons.[1] With a nitro group at C3 (ortho), the negative charge can be delocalized directly onto the nitro oxygens.[1] This is a powerful stabilizing effect, lowering the activation energy for the rate-determining step (Meisenheimer complex formation).[1]

  • Inductive Only (6-Nitro): In the 2-chloro-6-nitro isomer, the nitro group is meta to the site of attack (C2).[1] Resonance structures cannot place the negative charge on the nitro group. Stabilization is purely inductive (electron withdrawal through sigma bonds), which is much weaker.[1]

Conclusion: For rapid, mild, and high-yielding


 reactions, 2-Chloro-6-formyl-3-nitrobenzoic acid  is superior to 2-chloro-6-nitrobenzoic acid and functionally equivalent to 2-chloro-3-nitrobenzoic acid, with the added benefit of the formyl handle.[1]

References

  • Nucleophilic Arom

    
    ) Mechanisms. 
    
    • Source: Chemistry LibreTexts.
    • Context: Explains the stabilization of Meisenheimer complexes by ortho/para electron-withdrawing groups.
  • Synthesis and Reactivity of 2-Chloro-3-nitrobenzoic Acid Deriv

    • Source: PubChem / Patent Literature (US5198575A).[1]

    • Context: Details the industrial synthesis and amination of the core 2-chloro-3-nitro scaffold.
  • Tautomerism of 2-Formylbenzoic Acids (Phthalaldehydic Acids).

    • Source: Journal of Organic Chemistry (General Reference for scaffold behavior).
    • Context: Describes the equilibrium between open-chain formyl-acids and cyclic hydroxy-phthalides.
    • (Note: Representative DOI for phthalaldehydic acid chemistry).

  • Catalog Entry & Physical Properties: 2-Chloro-6-formyl-3-nitrobenzoic acid. [1][3][2][4][5][6][7]

    • Source: AA Blocks / BLD Pharm.[5]

    • Context: Confirmation of commercial availability and CAS 2059966-29-7.[1][3][6][8]

Sources

Comparative

The Enigmatic Potential of 2-Chloro-6-formyl-3-nitrobenzoic Acid Derivatives: A Comparative Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives, adorned with a diverse array of functional groups, have yielded a multitude of clinically significant drugs. This guide delves into the prospective biological activities of a relatively unexplored class of compounds: 2-Chloro-6-formyl-3-nitrobenzoic acid and its derivatives. Due to a paucity of direct experimental data on this specific substitution pattern, this document serves as a predictive and comparative analysis, drawing upon established structure-activity relationships (SAR) of analogous compounds to illuminate the potential of this intriguing molecular architecture.

The Core Moiety: A Symphony of Electronic and Steric Influences

The parent compound, 2-Chloro-6-formyl-3-nitrobenzoic acid, presents a fascinating interplay of functional groups, each contributing to its potential biological profile. Understanding these individual contributions is paramount to predicting the activities of its derivatives.

  • Benzoic Acid: The carboxylic acid group is a key pharmacophoric feature, capable of forming hydrogen bonds and ionic interactions with biological targets such as enzyme active sites.[1] Its acidity is significantly modulated by the other substituents on the aromatic ring.

  • 2-Chloro Group: The presence of a chlorine atom at the ortho position to the carboxylic acid introduces both steric hindrance and a strong electron-withdrawing inductive effect. This can influence the compound's conformation and its ability to interact with target proteins.

  • 3-Nitro Group: As a potent electron-withdrawing group, the nitro functionality dramatically alters the electronic landscape of the aromatic ring, increasing the acidity of the carboxylic acid.[1] The nitro group itself is a known pharmacophore in various antimicrobial and anticancer agents.[1]

  • 6-Formyl Group: The aldehyde group is a highly reactive entity, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.[2] It can act as a hydrogen bond acceptor and is a crucial anchor for generating a diverse library of derivatives, such as Schiff bases and oximes.[1][3]

The collective impact of these substituents suggests a molecule with a distinct electronic and steric profile, primed for diverse biological interactions.

Synthetic Accessibility: Paving the Way for Derivatization

While specific protocols for 2-Chloro-6-formyl-3-nitrobenzoic acid are not abundant in readily available literature, its synthesis can be logically inferred from established organic chemistry principles. A plausible synthetic route could involve the oxidation of a corresponding toluene derivative, such as 2-chloro-6-methyl-3-nitrobenzaldehyde, or the formylation of a suitable benzoic acid precursor. The synthesis of the related 2-Chloro-6-nitro-benzoic acid has been achieved through the oxidation of 2-chloro-6-nitro-toluene.[4][5]

The true synthetic value of this core structure lies in the reactivity of the formyl group. This aldehyde functionality serves as a versatile handle for the generation of a wide array of derivatives.

General Synthesis Workflow for Derivatives:

Caption: Potential modulation of cancer-related signaling pathways.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities, a systematic experimental approach is essential. The following are standardized protocols for the initial screening of 2-Chloro-6-formyl-3-nitrobenzoic acid derivatives.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial twofold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Future Directions and Conclusion

The class of 2-Chloro-6-formyl-3-nitrobenzoic acid derivatives represents a promising, yet underexplored, area for drug discovery. The unique combination of a reactive aldehyde, electron-withdrawing groups, and a versatile benzoic acid core provides a rich platform for the design of novel antimicrobial and anticancer agents.

This guide, by drawing parallels with structurally related compounds, provides a foundational framework for initiating research into this area. The key to unlocking the therapeutic potential of these derivatives will lie in a systematic approach involving:

  • Diverse Library Synthesis: Leveraging the reactivity of the formyl group to create a wide range of derivatives, including Schiff bases, oximes, hydrazones, and heterocyclic compounds.

  • Comprehensive Biological Screening: Evaluating these derivatives against a broad panel of microbial strains and cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the active compounds exert their effects.

While the journey from a novel chemical scaffold to a clinically approved drug is long and arduous, the insights provided in this guide aim to catalyze the initial steps of exploration into the compelling biological activities of 2-Chloro-6-formyl-3-nitrobenzoic acid derivatives.

References

  • Hassan, M. S., & El-Gaby, M. S. A. (2013). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PMC. Retrieved from [Link]

  • Al-ammar, M. R., et al. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry, 10, S311-S317. Retrieved from [Link]

  • Al-Oqaili, R. A., et al. (2018). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Retrieved from [Link]

  • Ma, Y., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. PubMed. Retrieved from [Link]

  • Abdulmalik, O., et al. (2020). Exploration of Structure-Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. PubMed. Retrieved from [Link]

  • Fiveable. (2025). Formyl group: Significance and symbolism. Retrieved from [Link]

  • Wang, Y., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Retrieved from [Link]

  • Thakor, P. M., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Retrieved from [Link]

  • Abdulmalik, O., et al. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Alvarenga, L., & Moreira, D. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Preprints.org. Retrieved from [Link]

  • Hassan, M. S., & El-Gaby, M. S. A. (2012). Biocidal polymers: Synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. ResearchGate. Retrieved from [Link]

  • R-Al-ammar, M., et al. (2015). Synthesis, Characterization and Biological Activities of Biopolymeric Schiff Bases Prepared with Chitosan and Salicylaldehydes and Their Pd(II) and Pt(II) Complexes. PubMed Central. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Formylation – Knowledge and References. Retrieved from [Link]

  • Hranjec, M., et al. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. MDPI. Retrieved from [Link]

  • Bailey, F. P., et al. (n.d.). Investigation into the effects of metabolism on the cytotoxicity of a subset of cosmetically-relevant compounds using an animal-product-free assay. XCellR8. Retrieved from [Link]

  • Fiveable. (2025). Formyl Group Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Alvarenga, L., & Moreira, D. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. Retrieved from [Link]

  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ChemistrySelect. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the used aromatic aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Structures of aromatic aldehydes, including the studied compounds.... Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Retrieved from [Link]

  • Kumar, S., et al. (2023). A Facile and Efficient Protocol for the Construction of Oxime Esters from Carboxylic Acids and Evaluation of Their Antimicrobial. Der Pharma Chemica. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrobenzaldehyde. Retrieved from [Link]

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  • Alghamdi, S., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Chloro-6-formyl-3-nitrobenzoic Acid

Executive Safety Summary Compound Identity: 2-Chloro-6-formyl-3-nitrobenzoic acid Classification: Multi-functionalized Aromatic Intermediate Primary Hazards: Skin/Respiratory Sensitization, Corrosivity (Acidic), Ocular D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 2-Chloro-6-formyl-3-nitrobenzoic acid Classification: Multi-functionalized Aromatic Intermediate Primary Hazards: Skin/Respiratory Sensitization, Corrosivity (Acidic), Ocular Damage.

Handling this compound requires a safety strategy that goes beyond standard organic synthesis protocols. As a Senior Application Scientist, I advise treating this molecule not just as an irritant, but as a high-potency sensitizer due to the reactive formyl (aldehyde) moiety combined with the nitro group. The convergence of an acidic functionality with an electrophilic aldehyde creates a risk profile where standard "lab coat and glasses" are insufficient.

This guide provides a self-validating safety ecosystem, ensuring that every barrier—from glove chemistry to engineering controls—is selected based on the specific molecular interaction potential of the target compound.

Hazard Analysis & Causality (SAR Assessment)

Since specific toxicological data for this exact isomer may be sparse in public registries, we apply Structure-Activity Relationship (SAR) logic to dictate safety protocols.

Functional GroupAssociated HazardOperational Implication
Formyl (-CHO) Sensitizer / Electrophile. Aldehydes react with nucleophilic residues on proteins (Schiff base formation), leading to allergic contact dermatitis and respiratory sensitization.Strict Inhalation Control. All solids handling must occur in a fume hood or powder containment enclosure.
Nitro (-NO₂) Skin Absorption / Toxicity. Nitro-aromatics often possess higher skin permeability and potential systemic toxicity (methemoglobinemia risk if absorbed).Dermal Barrier Integrity. Standard nitrile gloves may degrade faster; double-gloving is required for prolonged operations.
Carboxylic Acid (-COOH) Corrosivity / pH Hazard. Causes immediate tissue damage upon contact; lowers local pH on mucous membranes.Ocular Protection. Safety glasses are inadequate. Unvented or indirect-vent goggles are mandatory to prevent acid vapor/dust entry.
Chloro (-Cl) Lipophilicity. Increases the molecule's ability to penetrate the lipid bilayer of the skin.Glove Thickness. Minimum thickness requirements apply to counteract permeation speed.

PPE Selection Matrix

The following matrix is designed for Research Scale (<10g) to Pilot Scale (<1kg) operations.

Core PPE Requirements[1][2][3][4][5]
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Primary) Double Gloving Strategy: 1. Inner: Low-modulus Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (5-8 mil) or Laminate (Silver Shield®) for >1hr exposure.Aldehydes can permeate thin nitrile. The "Nitro" group increases toxic consequence of breakthrough. The outer glove is sacrificial; the inner glove is the final barrier.
Ocular/Face Chemical Splash Goggles (ANSI Z87.1 D3 rating).Note: Face shield required for scale >10g."Safety glasses" leave gaps for airborne dusts (formyl-nitro dusts are highly irritating). Goggles provide a sealed environment.
Respiratory Engineering Control: Fume Hood (Face velocity 80-100 fpm).PPE Backup: N95/P100 (only if hood failure or spill cleanup).The formyl group implies volatility and sensitization potential. Do not rely on surgical masks.
Body Chemical-Resistant Lab Coat (Tyvek® or Poly-coated) with high neck coverage.Cotton coats absorb liquids and hold nitro-aromatics against the skin, increasing absorption.
PPE Decision Logic Diagram

PPE_Decision_Logic Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution Solution / Liquid State->Solution Reaction/Workup Scale_Sol Scale > 10g? Solid->Scale_Sol Scale_Liq Solvent Type? Solution->Scale_Liq Level1 LEVEL 1 PPE: Nitrile Double Glove Splash Goggles Lab Coat Fume Hood Scale_Sol->Level1 No (<10g) Level2 LEVEL 2 PPE: + Face Shield + Tyvek Sleeves + P100 Respirator (if open handling) Scale_Sol->Level2 Yes (>10g) Scale_Liq->Level1 Standard Solvent Level3 LEVEL 3 PPE: + Silver Shield Laminate Gloves + Chemical Apron + Full Sash Control Scale_Liq->Level3 Penetrating (DMSO/DMF)

Figure 1: Decision logic for selecting PPE based on physical state and scale. Note that penetrating solvents (DMSO) carry the nitro-compound through skin faster, requiring laminate gloves.

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the handling of the dry solid due to electrostatic dust generation.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Nitro-benzoic acids can be static-prone.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a powder weighing funnel to minimize surface area exposure.

  • Technique: "Wet" the solid immediately upon transfer to the reaction vessel to suppress dust.

B. Reaction Monitoring
  • Syringe Handling: When sampling reaction mixtures containing this intermediate, assume the solution is corrosive.

  • Sash Height: Keep the fume hood sash at the lowest possible working height (below chin level) to act as a physical barrier against splash.

C. Waste Disposal

Improper disposal is a common safety violation.

  • Classification: Segregate as "Halogenated Organic - Acidic - Toxic."

  • Neutralization: Do NOT mix directly with strong bases (like NaOH) in the waste container without prior neutralization, as the nitro/aldehyde combo can generate heat or polymerize exothermically.

  • Labeling: Explicitly list "Aldehyde" and "Nitro" on the tag to warn waste handlers of the sensitization risk.

Emergency Response & Decontamination

In the event of exposure, the "Acidic" and "Nitro" nature of the compound dictates the response.

Immediate Action Workflow

Emergency_Response Accident Exposure Event Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Action_Skin 1. Remove Contaminated Clothing 2. Wash w/ Soap & Water (15 min) 3. Do NOT use Alcohol (Enhances Absorption) Skin->Action_Skin Action_Eye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist (Acid Risk) Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->Action_Inhal Medical Seek Medical Attention (Bring SDS/Structure) Action_Skin->Medical Action_Eye->Medical Action_Inhal->Medical

Figure 2: Immediate response protocols.[1] Note the specific prohibition of alcohol for skin cleanup, as it increases the solubility and skin permeation of nitro-aromatics.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Upgrade: Don double nitrile gloves, goggles, and a P100 respirator if outside a hood.

  • Neutralize/Absorb: Cover with a weak base (Sodium Carbonate) or inert absorbent (Vermiculite).

  • Collect: Scoop (do not sweep, to avoid dust) into a hazardous waste bag.

  • Wash: Clean the surface with a mild detergent and water. Verify pH is neutral before declaring the area safe.

References

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards - Nitro Compounds. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]

  • PubChem. 2-Chloro-3-nitrobenzoic acid (Analogous Hazard Data).[2] National Library of Medicine. [Link]

  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment.[Link]

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